molecular formula C16H19N3O5S B1668877 Cefroxadine CAS No. 51762-05-1

Cefroxadine

Cat. No.: B1668877
CAS No.: 51762-05-1
M. Wt: 365.4 g/mol
InChI Key: RDMOROXKXONCAL-UEKVPHQBSA-N
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Description

Cefroxadine is a first-generation cephalosporin antibiotic having methoxy and [(2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetyl]amino side groups located at positions 3 and 7 respectively.
This compound is an orally available cephalosporin antibiotic. As part of its drug class, it shares structural properties to [cefalexin] as well as its activity spectrum. It was used in Italy but has since been withdrawn.
This compound is a semisynthetic first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
orally active, broad spectrum cephalosporin

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMOROXKXONCAL-UEKVPHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1022768
Record name Cefroxadine
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Molecular Weight

365.4 g/mol
Source PubChem
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CAS No.

51762-05-1
Record name Cefroxadine
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Record name Cefroxadine
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Record name CEFROXADINE
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Foundational & Exploratory

Cefroxadine's Mechanism of Action: A Technical Guide to its Interaction with Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefroxadine, a first-generation cephalosporin antibiotic, exerts its bactericidal effect by targeting and inactivating essential penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action on PBPs, a critical aspect for researchers in antimicrobial drug development. While specific quantitative binding affinity data for this compound is not extensively available in publicly accessible literature, this document outlines the established principles of cephalosporin-PBP interactions, details the experimental protocols for assessing these interactions, and presents illustrative data from related compounds to provide a comprehensive framework for understanding this compound's mechanism of action.

Introduction: The Central Role of Penicillin-Binding Proteins

Bacterial cell wall integrity is paramount for survival, providing structural support and protection from osmotic stress. The key component of the bacterial cell wall is peptidoglycan, a complex polymer of sugars and amino acids. The final and crucial step in peptidoglycan synthesis, the cross-linking of peptide side chains, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

PBPs are membrane-associated enzymes with a serine residue in their active site that is essential for their transpeptidase activity. By forming these peptide cross-links, PBPs create a rigid, mesh-like peptidoglycan sacculus that encases the bacterial cell. The inhibition of these essential enzymes disrupts cell wall synthesis, leading to a weakened cell wall, morphological changes, and ultimately, cell lysis and death.

The Molecular Mechanism of this compound Action

As a member of the β-lactam class of antibiotics, this compound's mechanism of action is centered on its ability to act as a suicide inhibitor of PBPs. The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP transpeptidase.

The interaction proceeds as follows:

  • Acylation of the PBP Active Site: The serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring in this compound.

  • Formation of a Stable Covalent Adduct: This nucleophilic attack results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

  • Inhibition of Transpeptidase Activity: This acylation effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking peptidoglycan chains.

  • Disruption of Cell Wall Synthesis: The inhibition of multiple essential PBP molecules leads to a halt in peptidoglycan synthesis.

  • Bactericidal Effect: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell swelling, lysis, and bacterial death.

The specific PBPs targeted and the affinity of this compound for these proteins can vary between different bacterial species, influencing its spectrum of activity.

Quantitative Analysis of PBP Binding Affinity

Table 1: Illustrative PBP Binding Affinities (IC50 in µg/mL) of Selected Cephalosporins

AntibioticOrganismPBP1aPBP1bPBP2PBP3PBP4
CefotaximeE. coli0.30.1>10000.01>1000
CeftriaxoneE. coli0.30.2>10000.01>1000
CefepimeE. coli0.10.110.011
CeftarolineS. aureus (MSSA)≤0.5-≤0.5≤0.5-
CeftarolineS. aureus (MRSA)-----
PBP2a
0.01-1

Note: Data is compiled from various sources for illustrative purposes and direct comparison between studies should be made with caution due to variations in experimental conditions. The primary target for many cephalosporins in Gram-negative bacteria is PBP3, while in S. aureus, PBPs 1, 2, and 3 are essential. MRSA possesses an altered PBP, PBP2a, which has a low affinity for most β-lactams.

Experimental Protocols for PBP Binding Assays

The determination of PBP binding affinity is crucial for the characterization of new β-lactam antibiotics. The most common method is a competitive binding assay using a fluorescently labeled penicillin, such as BOCILLIN™ FL.

Principle of the Competitive PBP Binding Assay

This assay measures the ability of an unlabeled β-lactam (e.g., this compound) to compete with a fluorescently labeled penicillin for binding to PBPs. The amount of fluorescent signal is inversely proportional to the binding affinity of the test compound.

Detailed Methodology

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

  • Ultracentrifuge

  • BOCILLIN™ FL (fluorescent penicillin)

  • Unlabeled this compound (or other test antibiotic) at various concentrations

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

  • Fluorescence gel scanner

  • Phosphate-buffered saline (PBS)

Procedure:

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in lysis buffer and incubate to lyse the cells.

    • Perform ultracentrifugation to pellet the cell membranes containing the PBPs.

    • Wash the membrane pellet and resuspend in PBS.

  • Competitive Binding Reaction:

    • Aliquots of the prepared membrane fraction are incubated with increasing concentrations of unlabeled this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C). This allows this compound to bind to the PBPs.

    • A control sample without any unlabeled antibiotic is included.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of BOCILLIN™ FL to each reaction tube.

    • Incubate for a further defined period (e.g., 10-15 minutes) to allow the fluorescent penicillin to bind to any PBPs that are not occupied by this compound.

  • SDS-PAGE and Fluorescence Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band in each lane.

    • Plot the percentage of BOCILLIN™ FL binding against the concentration of this compound.

    • Determine the IC50 value, the concentration of this compound that results in a 50% reduction in the fluorescent signal compared to the control.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

Cefroxadine_Mechanism cluster_drug This compound cluster_pbp Penicillin-Binding Protein (PBP) cluster_synthesis Peptidoglycan Synthesis This compound This compound (β-lactam antibiotic) PBP_active Active PBP (Transpeptidase) This compound->PBP_active Binds to active site PBP_inactive Inactive Acyl-PBP Complex PBP_active->PBP_inactive Forms stable covalent bond Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP_active->Peptidoglycan_synthesis Catalyzes PBP_inactive->Peptidoglycan_synthesis Inhibits Cell_wall_integrity Stable Cell Wall Peptidoglycan_synthesis->Cell_wall_integrity Leads to Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis Disruption leads to

Figure 1. Molecular mechanism of this compound action on PBPs.

PBP_Binding_Assay_Workflow A 1. Bacterial Culture & Membrane Preparation B 2. Competitive Binding: Incubate Membranes with varying [this compound] A->B Membrane Lysate C 3. Fluorescent Labeling: Add BOCILLIN™ FL B->C PBP-Cefroxadine Complex + Unbound PBPs D 4. SDS-PAGE Separation C->D Fluorescently Labeled Unbound PBPs E 5. Fluorescence Gel Scanning D->E Separated PBP Bands F 6. Data Analysis: Quantify Bands & Determine IC50 E->F Fluorescence Intensity Data

Figure 2. Experimental workflow for a competitive PBP binding assay.

Conclusion and Future Directions

This compound, like other cephalosporins, disrupts bacterial cell wall synthesis by forming a stable covalent adduct with the active site of essential penicillin-binding proteins. This inactivation of PBPs is the core of its bactericidal activity. While specific quantitative binding data for this compound remains an area for further public research, the established methodologies for determining PBP affinity provide a clear path for such investigations.

For drug development professionals, a thorough understanding of the PBP binding profile of this compound and other cephalosporins is critical for predicting their spectrum of activity, understanding resistance mechanisms, and designing novel β-lactam antibiotics with improved efficacy against resistant pathogens. Future research should focus on generating and disseminating specific PBP binding affinity data for a wider range of β-lactam antibiotics, including this compound, to aid in the rational design of next-generation antibacterial agents.

Technical Guide to the Physicochemical Properties of Cefroxadine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cefroxadine, a first-generation cephalosporin antibiotic. The information herein is intended to support research and development activities by providing essential data on the molecule's chemical and physical characteristics, along with standardized experimental protocols for their determination.

Compound Identity and Structure

  • IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2]

  • Synonyms: Cefroxadin, Oraspor, CGP 9000[2]

  • CAS Number: 51762-05-1[2]

  • Chemical Formula: C₁₆H₁₉N₃O₅S[2][3]

  • Molecular Weight: 365.40 g/mol [2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological systems.

PropertyValueSource
Molecular Weight 365.40 g/mol [2][3]
pKa (Strongest Acidic) 3.28[4]
pKa (Strongest Basic) 7.6[4]
LogP (Computed) -2.3[1]
Water Solubility 0.987 mg/mL (ALOGPS prediction)[4]
Insoluble[5]
Solubility in Organic Solvents Soluble in DMSO[5]
Melting Point Data not available for this compound. The structurally related compound, Cephradine, has a melting point of 140-142 °C (with decomposition).[1]

Note on Solubility: There are conflicting reports regarding the water solubility of this compound. An ALOGPS prediction suggests a solubility of 0.987 mg/mL[4], while another source indicates it is insoluble in water[5]. Experimental verification is recommended for any application sensitive to this parameter.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of cephalosporins, adaptable for this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline substance using a capillary melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • This compound sample (finely powdered)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

  • Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) can be used to obtain an approximate melting range.

  • Accurate Determination: A fresh capillary is prepared and placed in the apparatus, which has cooled to at least 20 °C below the approximate melting point. The sample is heated at a slow rate (1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of a compound in a given solvent.

Apparatus and Materials:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator (set to the desired temperature, e.g., 25 °C or 37 °C)

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • HPLC system or a validated spectrophotometric method for concentration analysis

  • Solvent of interest (e.g., water, phosphate buffer pH 7.4, DMSO)

  • This compound sample

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent. The excess is necessary to ensure that a saturated solution is formed.

  • Equilibration: The vial is sealed and placed in the orbital shaker or on the magnetic stirrer within the constant temperature environment. The mixture is agitated for a predetermined period (e.g., 24-48 hours) to allow it to reach equilibrium.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A clear supernatant is then carefully collected after centrifugation or filtration to remove any undissolved particles.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure accuracy.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general framework for the development of an HPLC method for the quantification of this compound. Method optimization will be required.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase components (e.g., acetonitrile, methanol, water, buffer salts like phosphate or acetate)

  • This compound reference standard

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example for a related cephalosporin, adaptable for this compound):

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to a suitable value) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 254-280 nm for cephalosporins).

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: A stock solution of the this compound reference standard is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase). A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: Samples containing this compound are prepared by dissolving them in the mobile phase and filtering through a 0.45 µm filter before injection.

  • Analysis: The standard and sample solutions are injected into the HPLC system.

  • Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the samples is then determined from this calibration curve.

Mechanism of Action and Signaling Pathway

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The key steps in this mechanism are:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2]

  • Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By inhibiting PBPs, this compound prevents this cross-linking.[2]

  • Cell Wall Weakening and Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2]

The following diagram illustrates the workflow for determining the physicochemical properties of this compound.

G Workflow for Physicochemical Profiling of this compound cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting A This compound Sample B Fine Powder A->B Grinding C Melting Point (Capillary Method) B->C D Solubility (Shake-Flask Method) B->D E Purity & Quantification (HPLC Analysis) B->E F Melting Point Range C->F G Solubility (mg/mL) D->G H Purity (%) E->H I Technical Guide F->I G->I H->I

Caption: Workflow for Physicochemical Profiling of this compound.

The following diagram illustrates the mechanism of action of this compound.

G Mechanism of Action of this compound cluster_0 Inside Bacterial Cell A This compound C Penicillin-Binding Proteins (PBPs) A->C Binds to B Bacterial Cell D Peptidoglycan Synthesis (Transpeptidation) C->D Catalyzes E Inhibition of Cell Wall Synthesis C->E Inhibits F Cell Wall Weakening E->F G Cell Lysis & Bacterial Death F->G

Caption: Mechanism of Action of this compound.

References

Cefroxadine antibacterial spectrum against Gram-positive and Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Cefroxadine, a first-generation oral cephalosporin antibiotic. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visualizations of its activity against both Gram-positive and Gram-negative bacteria.

Introduction

This compound is a semi-synthetic, orally administered cephalosporin antibiotic.[1] As a member of the first-generation cephalosporins, it exhibits a potent bactericidal effect primarily against Gram-positive organisms, with notable activity against some Gram-negative bacteria.[1] Its mechanism of action is consistent with other β-lactam antibiotics, involving the inhibition of bacterial cell wall synthesis.

Mechanism of Action

This compound exerts its bactericidal activity by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis in the bacterial cell wall. The integrity of the peptidoglycan layer is crucial for maintaining the structural integrity of the bacterial cell. By binding to these proteins, this compound inhibits the transpeptidase activity that cross-links the peptide chains of the peptidoglycan backbone. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.

A study by Shiobara et al. (1981) investigated the affinity of this compound for the penicillin-binding proteins of Escherichia coli. The findings indicated that this compound demonstrated a high affinity for PBP-1a, PBP-1bs, and PBP-3, with a lower affinity for PBP-2, PBP-4, and PBP-5/6. The high affinity for PBP-1a and PBP-1bs is associated with bacteriolysis, while the affinity for PBP-3 is linked to the formation of filamentous cells.

In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been evaluated against a range of clinically significant bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its antibacterial potency. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Gram-Positive Bacteria

This compound demonstrates good activity against many Gram-positive bacteria, particularly Staphylococcus species.

Gram-Positive BacteriaNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Methicillin-susceptible Staphylococcus aureus10024
Methicillin-susceptible Staphylococcus epidermidis5028
Penicillin-susceptible Streptococcus pneumoniae501>16
Penicillin-resistant Streptococcus pneumoniae50>16>16

Data sourced from Yi et al. (2003).

Gram-Negative Bacteria

The activity of this compound against Gram-negative bacteria is more variable. It shows moderate activity against some members of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.

Gram-Negative BacteriaNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli10048
Klebsiella pneumoniae100416
Proteus mirabilis50816
Enterobacter cloacae25>128>128
Citrobacter freundii25128>128
Serratia marcescens25>128>128
Haemophilus influenzae5088
Moraxella catarrhalis2544

Data sourced from Yi et al. (2003).

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity is performed using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method (based on CLSI M7)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth B Dispense dilutions into 96-well microtiter plate A->B D Dilute inoculum and add to each well (final concentration ~5 x 10^5 CFU/mL) B->D C Prepare standardized bacterial inoculum (0.5 McFarland standard) C->D E Incubate plates at 35°C for 16-20 hours in ambient air D->E F Read MIC as the lowest concentration with no visible growth E->F

Broth Microdilution Workflow for MIC Determination.

Detailed Steps:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar medium, select several colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculation: Dilute the standardized inoculum in CAMHB and add it to the wells of the microtiter plate containing the this compound dilutions to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the inoculated plates at 35°C for 16 to 20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (based on CLSI M2)

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Agar_Dilution_Workflow A Prepare serial two-fold dilutions of this compound B Incorporate dilutions into molten Mueller-Hinton agar and pour plates A->B D Spot-inoculate a defined volume of each bacterial suspension onto the agar plates B->D C Prepare standardized bacterial inoculum (0.5 McFarland standard) C->D E Incubate plates at 35°C for 16-20 hours in ambient air D->E F Read MIC as the lowest concentration that inhibits visible growth E->F

Agar Dilution Workflow for MIC Determination.

Detailed Steps:

  • Preparation of Antimicrobial Plates: Prepare a series of agar plates, each containing a specific concentration of this compound. This is done by adding the appropriate amount of the antibiotic stock solution to molten Mueller-Hinton agar before pouring the plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Using an inoculum-replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspensions.

  • Incubation: Incubate the plates at 35°C for 16 to 20 hours in an inverted position.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar.

Summary of Antibacterial Activity

The overall antibacterial spectrum of this compound is characteristic of a first-generation cephalosporin, with strong activity against Gram-positive cocci and moderate activity against certain Gram-negative bacilli.

Cefroxadine_Activity_Spectrum cluster_GramPositive Gram-Positive Bacteria cluster_GramNegative Gram-Negative Bacteria cluster_LowActivity Low to No Activity S. aureus (MSSA) S. aureus (MSSA) S. epidermidis (MSSE) S. epidermidis (MSSE) S. pneumoniae (PSSP) S. pneumoniae (PSSP) E. coli E. coli K. pneumoniae K. pneumoniae P. mirabilis P. mirabilis H. influenzae H. influenzae M. catarrhalis M. catarrhalis S. pneumoniae (PRSP) S. pneumoniae (PRSP) E. cloacae E. cloacae C. freundii C. freundii S. marcescens S. marcescens This compound This compound This compound->S. aureus (MSSA) Good Activity This compound->S. epidermidis (MSSE) Good Activity This compound->S. pneumoniae (PSSP) Good Activity This compound->E. coli Moderate Activity This compound->K. pneumoniae Moderate Activity This compound->P. mirabilis Moderate Activity This compound->H. influenzae Moderate Activity This compound->M. catarrhalis Moderate Activity This compound->S. pneumoniae (PRSP) Low/No Activity This compound->E. cloacae Low/No Activity This compound->C. freundii Low/No Activity This compound->S. marcescens Low/No Activity

Antibacterial Spectrum of this compound.

Conclusion

This compound is an effective oral antibiotic with a well-defined spectrum of activity, particularly against Gram-positive pathogens and select Gram-negative organisms. The quantitative data and standardized methodologies presented in this guide provide a solid foundation for further research and development involving this first-generation cephalosporin. Understanding its specific antibacterial profile is crucial for its appropriate application in both clinical and research settings.

References

In Vitro Antibacterial Efficacy of Cefroxadine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro antibacterial activity of Cefroxadine, a first-generation cephalosporin, against a range of clinically significant bacterial isolates. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the efficacy and mechanism of action of this antibiotic.

Executive Summary

This compound demonstrates significant in vitro activity against a variety of Gram-positive and some Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival. This guide summarizes key quantitative data on its antibacterial spectrum, details the experimental protocols for assessing its activity, and provides visual representations of its mechanism and the experimental workflows.

Data on In Vitro Antibacterial Activity

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various clinical isolates, providing a comparative view of its potency.

Gram-Positive IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)-4[1][2]
Staphylococcus epidermidis (Methicillin-Susceptible)-8[1][2]
Streptococcus pneumoniae (Penicillin-Susceptible)1[1][2]-
Streptococcus pneumoniae (Penicillin-Not-Susceptible)>16[1][2]-
Gram-Negative IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli4[1][2]-
Klebsiella pneumoniae4[1][2]-
Proteus mirabilis8[1][2]-
Haemophilus influenzae8[1][2]-
Moraxella catarrhalis4[1][2]-
Enterobacter cloacae128 to >128[1][2]-
Citrobacter freundii128 to >128[1][2]-
Serratia marcescens128 to >128[1][2]-

In a study on 26 clinical isolates, this compound inhibited the growth of all S. aureus strains at concentrations below 6.25 µg/ml, with a peak activity at 3.13 µg/ml.[3] For E. coli, the peak sensitivity was observed at 6.25 µg/ml, and all strains of K. pneumoniae were inhibited at concentrations under 25 µg/ml.[3]

Experimental Protocols

The determination of in vitro antibacterial activity of this compound is primarily conducted using standardized methods such as agar dilution and broth microdilution. These techniques are fundamental in establishing the MIC of the antibiotic against specific pathogens.

Agar Dilution Method

The agar dilution method is a reference standard for MIC determination. It involves the following key steps:

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific, doubling concentration of this compound.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.

  • Incubation: The inoculated plates are incubated under appropriate atmospheric conditions and temperatures for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.

Broth Microdilution Method

The broth microdilution method is a widely used alternative for determining MIC values, particularly for fastidious organisms. The protocol is as follows:

  • Preparation of Microtiter Plates: Serial twofold dilutions of this compound are prepared in a suitable broth medium within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with a standardized volume of the bacterial suspension.

  • Incubation: The microtiter plates are incubated for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound in the broth that shows no visible turbidity or growth.

Visualizing the Process and Mechanism

To further elucidate the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_method Methodology cluster_analysis Analysis start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum agar_dilution Agar Dilution: Incorporate this compound into Agar prep_antibiotic->agar_dilution broth_microdilution Broth Microdilution: Dispense this compound into Wells prep_antibiotic->broth_microdilution inoculate_agar Inoculate Agar Plates prep_inoculum->inoculate_agar inoculate_broth Inoculate Microtiter Plate Wells prep_inoculum->inoculate_broth agar_dilution->inoculate_agar broth_microdilution->inoculate_broth incubate Incubate at 35-37°C for 16-20 hours inoculate_agar->incubate inoculate_broth->incubate read_results Read and Record Results incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Experimental Workflow for MIC Determination

Cefroxadine_Mechanism_of_Action This compound This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes PBP->Peptidoglycan_Synthesis Inhibition by this compound Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Peptidoglycan_Synthesis->Cell_Wall_Integrity Disruption Cell_Lysis Cell Lysis and Death Cell_Wall_Integrity->Cell_Lysis Loss leads to

This compound's Mechanism of Action

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[4][5][6] The key steps in its mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4][6][7]

  • Inhibition of Transpeptidation: By inhibiting PBPs, this compound blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.[4] This cross-linking is crucial for the strength and rigidity of the bacterial cell wall.

  • Disruption of Cell Wall Integrity: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.

  • Cell Lysis: Ultimately, the loss of cell wall integrity results in cell lysis and bacterial death.[4][5]

References

Cefroxadine Pharmacokinetics and Pharmacodynamics in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefroxadine is a first-generation oral cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical animal models is crucial for predicting its efficacy and safety in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of this compound in key preclinical species, including rats, mice, and dogs. The information is presented to facilitate comparison and aid in the design and interpretation of further preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). These parameters determine the concentration of the drug in the body over time and are essential for establishing effective dosing regimens.

Absorption

This compound is designed for oral administration. In humans, it exhibits high oral bioavailability of approximately 90%.[1][2] Preclinical studies in various animal models are essential to determine the extent and rate of absorption, which can vary between species.

Distribution

Following absorption, this compound distributes into various tissues. The extent of tissue distribution is influenced by factors such as plasma protein binding and the physicochemical properties of the drug. While specific quantitative data on this compound tissue distribution in preclinical models is limited in publicly available literature, studies with other cephalosporins in rats have shown distribution into the liver, kidneys, lungs, and other tissues.[3]

Metabolism

Information regarding the metabolism of this compound in preclinical animal models is not extensively detailed in the available literature.

Excretion

This compound is primarily eliminated from the body through the kidneys, with a significant portion of the administered dose being excreted unchanged in the urine.[1] In healthy humans, approximately 71% of an oral dose is excreted in the urine within the first 6 hours.[4]

Pharmacokinetic Parameters

Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are critical for characterizing the disposition of a drug. While specific values for this compound in rats, mice, and dogs are not consistently reported in the available literature, comparative studies with other cephalosporins provide an indication of the expected pharmacokinetic profiles in these species.

Table 1: Summary of this compound Pharmacokinetic Parameters (Qualitative)

ParameterRatMouseDog
Oral Bioavailability Data not availableData not availableData not available
Plasma Protein Binding Data not availableData not availableData not available
Elimination Half-life (t½) Data not availableData not availableData not available
Primary Route of Excretion RenalRenalRenal

Pharmacodynamics

Pharmacodynamics relates the concentration of a drug to its pharmacological effect. For an antibiotic like this compound, the key pharmacodynamic parameter is its ability to inhibit or kill bacteria.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][5] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1][5]

G cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: Mechanism of action of this compound.

Antibacterial Spectrum and Efficacy

This compound demonstrates activity against a range of clinically relevant bacteria. Its in vivo efficacy has been demonstrated in murine infection models.[6]

Table 2: In Vitro Activity of this compound Against Major Clinical Isolates

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli4>128
Klebsiella pneumoniae4>128
Proteus mirabilis8>128
Methicillin-susceptible Staphylococcus aureus24
Methicillin-susceptible Staphylococcus epidermidis48
Penicillin-susceptible Streptococcus pneumoniae12
Haemophilus influenzae816
Moraxella catarrhalis44

Source: Adapted from a study on the in vitro antimicrobial activity of this compound against major clinical isolates.[7]

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and validation of preclinical studies. The following sections outline general methodologies for key experiments.

Pharmacokinetic Study in Rats (Oral Administration)

A typical workflow for a preclinical pharmacokinetic study of an orally administered antibiotic in rats is as follows:

G cluster_workflow Oral Pharmacokinetic Study Workflow in Rats Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Administration of this compound Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., tail vein) Dosing->Blood_Sampling Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Analysis Plasma_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->Data_Analysis

Caption: General workflow for a preclinical oral pharmacokinetic study.

Methodology:

  • Animal Model: Male/female Sprague-Dawley or Wistar rats are commonly used. Animals are acclimatized to laboratory conditions before the study.

  • Housing and Diet: Animals are housed in controlled environments with standard chow and water available ad libitum, except for an overnight fast before drug administration.

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., water, carboxymethyl cellulose) and administered orally via gavage at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing, typically from the tail vein or via a cannula.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin, EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

In Vivo Efficacy Study in Mice (Systemic Infection Model)

Methodology:

  • Animal Model: Immunocompetent or neutropenic mice (e.g., Swiss Webster, BALB/c) are used depending on the study objective.

  • Infection: Mice are inoculated with a standardized lethal or sublethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus, Escherichia coli) via an appropriate route (e.g., intraperitoneal, intravenous).

  • Drug Administration: this compound is administered orally at various doses and schedules, starting at a specified time post-infection.

  • Observation: Animals are monitored for signs of morbidity and mortality over a defined period (e.g., 7-14 days).

  • Endpoint: The primary endpoint is typically the survival rate or the reduction in bacterial load in target organs (e.g., spleen, liver, blood) at the end of the study. The 50% effective dose (ED50) is often calculated.

Conclusion

This technical guide summarizes the available preclinical pharmacokinetic and pharmacodynamic data for this compound. While the mechanism of action and in vitro antibacterial spectrum are reasonably well-characterized, there is a notable lack of specific quantitative pharmacokinetic and tissue distribution data in common preclinical animal models such as rats, mice, and dogs in the public domain. Such data are essential for robust preclinical to clinical translation. Further studies to generate these data would be invaluable for optimizing dosing regimens and ensuring the effective and safe use of this antibiotic. The provided general experimental protocols can serve as a foundation for designing future preclinical investigations into this compound or other similar oral cephalosporins.

References

Cefroxadine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a First-Generation Cephalosporin

Cefroxadine is a semi-synthetic, orally active, first-generation cephalosporin antibiotic. Structurally similar to cephalexin, it demonstrates a broad spectrum of bactericidal activity against various Gram-positive and some Gram-negative bacteria.[1][2][3] This document provides a comprehensive technical overview of this compound's core characteristics, including its mechanism of action, physicochemical properties, pharmacokinetic profile, and in vitro efficacy. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Core Characteristics and Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₆H₁₉N₃O₅S[4]
Molecular Weight 365.4 g/mol [5]
CAS Number 51762-05-1[5]
Class First-Generation Cephalosporin[1]
Solubility DMSO: Soluble; Water: Insoluble[5]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] This process is critical for bacterial survival, providing structural integrity and protection against osmotic pressure.[6] The core of this mechanism involves the binding of this compound to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][4]

By binding to these PBPs, this compound inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[4][6] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][4] Studies have shown that this compound has a particularly high affinity for PBP-1Bs in Escherichia coli, which contributes to its potent lytic activity against this organism.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis Disruption leads to Wall Stable Cell Wall Peptidoglycan->Wall This compound This compound This compound->PBP Binds to & Inhibits

Mechanism of Action of this compound.

Pharmacokinetic Profile

This compound is well-absorbed after oral administration, exhibiting high bioavailability. It is primarily eliminated unchanged through the kidneys.

ParameterValueConditionReference
Bioavailability (Oral) ~90%Healthy Volunteers[4]
Serum Half-life (t½) 0.9 - 1.1 hoursHealthy Volunteers[4]
0.97 hoursHealthy Subjects[1][8]
1.17 ± 0.26 hoursHealthy Volunteers (IV Infusion)[7]
up to 41.7 hoursPatients with Creatinine Clearance < 5 ml/min[1][8]
Volume of Distribution (Vd) 15 LHealthy Volunteers[4]
0.41 ± 0.09 L/kgHealthy Volunteers (IV Infusion)[7]
Protein Binding ~10%Human Plasma[4]
Total Body Clearance 340 mL/minHealthy Volunteers[4]
Renal Clearance 250 mL/minHealthy Volunteers[4]
Excretion 80-96% (Urine)Healthy Volunteers[4]
71% within 6 hoursHealthy Subjects (500 mg oral dose)[1][8]
Peak Plasma Concentration (Cmax) Reached in 1-2 hoursOral Administration[6]

In Vitro Antibacterial Activity

This compound is active against a range of clinically relevant pathogens. Its spectrum is characteristic of a first-generation cephalosporin, with strong activity against Gram-positive organisms and moderate activity against certain Gram-negatives. It has demonstrated greater efficacy than cephalexin against E. coli and Klebsiella pneumoniae.

OrganismMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Escherichia coli4>128[9]
Klebsiella pneumoniae4>128[9]
Proteus mirabilis8>128[9]
Methicillin-Susceptible Staphylococcus aureus (MSSA)24[9]
Methicillin-Susceptible Staphylococcus epidermidis (MSSE)28[9]
Penicillin-Susceptible Streptococcus pneumoniae12[9]
Penicillin-Not-Susceptible Streptococcus pneumoniae>16>16[9]
Haemophilus influenzae816[9]
Moraxella catarrhalis44[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This protocol outlines the determination of this compound's MIC using the agar dilution method, following established guidelines (e.g., CLSI/NCCLS).[9][10]

1. Preparation of this compound Stock Solution:

  • Aseptically weigh a precise amount of this compound analytical powder.

  • Dissolve in a suitable sterile solvent (e.g., DMSO for initial high concentration stock, then sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

2. Preparation of Agar Plates:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • Perform serial two-fold dilutions of the this compound stock solution in a sterile diluent.

  • Add a defined volume of each antibiotic dilution to a larger volume of molten MHA to achieve the final desired concentrations (e.g., 2 mL of antibiotic solution to 18 mL of agar for a 1:10 dilution). Typical final concentrations range from 128 to 0.03 µg/mL.[9]

  • Pour the agar into sterile petri dishes and allow them to solidify on a level surface. A drug-free control plate must also be prepared.

3. Inoculum Preparation:

  • From a pure, overnight culture of the test organism on a non-selective agar plate, select 3-5 morphologically similar colonies.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Further dilute this suspension (typically 1:10) to achieve a final concentration of approximately 1 x 10⁷ CFU/mL for inoculation.

4. Inoculation and Incubation:

  • Using an inoculum-replicating device, spot a standardized volume (e.g., 1 µL) of the prepared bacterial suspension onto the surface of each agar plate, including the control. This delivers a final inoculum of approximately 1 x 10⁴ CFU per spot.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth on the control plate validates the viability of the inoculum.[10]

cluster_prep Preparation cluster_inoc Inoculation cluster_analysis Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions A->B D Mix Dilutions with Agar & Pour Plates B->D C Prepare Molten Mueller-Hinton Agar C->D F Spot-Inoculate Agar Plates D->F E Prepare Bacterial Inoculum (0.5 McFarland Standard) E->F G Incubate Plates (35°C, 16-20h) F->G H Read Plates for Growth G->H I Determine MIC H->I

Workflow for MIC Determination by Agar Dilution.
Pharmacokinetic Study in Human Volunteers

This protocol describes a typical pharmacokinetic study to determine this compound's parameters in healthy human volunteers.

1. Study Design and Volunteer Recruitment:

  • Recruit a cohort of healthy adult volunteers who have provided informed consent.

  • Ensure subjects meet inclusion criteria (e.g., age, weight, normal renal function) and exclusion criteria (e.g., allergies to β-lactams, recent use of other medications).

  • The study is often a single-dose, open-label design.

2. Drug Administration and Sample Collection:

  • Following an overnight fast, administer a single oral dose of this compound (e.g., 500 mg).[1]

  • Collect blood samples into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours post-dose).[6]

  • Collect all urine excreted over specified intervals (e.g., 0-2, 2-4, 4-6, 6-8 hours).[7]

  • Separate plasma from blood samples by centrifugation and store both plasma and urine samples at -20°C or lower until analysis.

3. Quantification of this compound (Microbiological Assay):

  • Test Organism: Use a susceptible strain, such as Bacillus subtilis ATCC 6633, as the test organism.[7]

  • Standard Curve: Prepare standard solutions of this compound of known concentrations in pooled human plasma or urine.

  • Assay: Perform a cylinder-plate or disc diffusion assay.

    • Pour a seeded agar layer containing the test organism into large assay plates.
    • Place sterile paper discs or cylinders onto the agar surface.
    • Pipette a precise volume of the standards, quality controls, and unknown subject samples onto the discs.
    • Incubate the plates under specified conditions.

  • Measurement: Measure the diameter of the zones of inhibition.

  • Calculation: Plot a standard curve of zone diameter versus the logarithm of the concentration. Use the regression equation to calculate the this compound concentration in the unknown samples.

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration-time data for each subject.

  • Analyze the data using pharmacokinetic modeling software, typically fitting to a one- or two-compartment model.[1][7]

  • Calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

Chemical Synthesis Overview

The synthesis of this compound can be achieved through various routes. One notable method involves the modification of a penicillin-derived intermediate. The process begins with phenoxymethylpenicillin sulfoxide benzhydryl ester, which undergoes fragmentation and a series of chemical transformations including ozonolysis, methylation, and cyclization to form the core cephem structure. The final step involves removing the original amide side chain and reamidating with the appropriate D-2-amino-2-(1,4-cyclohexadienyl)acetyl chloride to yield this compound.[2]

A Phenoxymethylpenicillin Sulfoxide Benzhydryl Ester B Fragmentation with Benzothiazole-2-thiol A->B C Ozonolysis & Thioester Formation B->C D Enol Methylation (e.g., with Diazomethane) C->D E Ring Closure (Cyclization) & Ester Deprotection D->E F Amide Side Chain Removal (PCl₅) E->F G Reamidation with (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl) acetyl chloride F->G H This compound G->H

A representative chemical synthesis pathway for this compound.

References

Methodological & Application

Application Notes and Protocols for Cefroxadine Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cefroxadine is a first-generation oral cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in understanding its efficacy against specific bacterial isolates and for monitoring the emergence of resistance. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Quantitative Data Summary

The following table summarizes the MIC values of this compound against various clinical isolates as reported in the literature. These values can serve as a reference for expected results when performing MIC testing.

Bacterial SpeciesMethodologyMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliAgar Dilution4>128[1][6]
Klebsiella pneumoniaeAgar Dilution4>128[1][6]
Proteus mirabilisAgar Dilution8>128[1][6]
Enterobacter cloacaeAgar Dilution128>128[1][6]
Citrobacter freundiiAgar Dilution>128>128[1][6]
Serratia marcescensAgar Dilution>128>128[1][6]
Staphylococcus aureus (Methicillin-susceptible)Agar Dilution24[1][6]
Staphylococcus epidermidis (Methicillin-susceptible)Agar Dilution48[1][6]
Streptococcus pneumoniae (Penicillin-susceptible)Broth Microdilution12[1][6]
Streptococcus pneumoniae (Penicillin-not-susceptible)Broth Microdilution>16>16[1][6]
Haemophilus influenzaeBroth Microdilution816[1][6]
Moraxella catarrhalisBroth Microdilution48[1][6]

Experimental Protocols

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[7][8]

Materials:

  • This compound analytical standard powder

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate supplemented media (e.g., CAMHB with 2.5-5% lysed horse blood).[9]

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water, saline, or appropriate solvent for this compound)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Plate reader or lightbox for visual inspection

Procedure:

  • Preparation of this compound Stock Solution:

    • Calculate the amount of this compound powder needed to prepare a stock solution of a known concentration (e.g., 1280 µg/mL). Account for the potency of the antibiotic powder as provided by the manufacturer.[3]

    • Dissolve the this compound powder in a suitable sterile solvent.

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium to achieve the desired concentration range (e.g., from 128 to 0.03 µg/mL).[1][6]

    • Add 50 µL of the appropriate this compound dilution to each well of the 96-well plate. The final volume in each well after adding the inoculum will be 100 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air. For organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).[10]

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[5]

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organisms.[7][11]

Materials:

  • This compound analytical standard powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile diluents

  • Incubator (35 ± 2°C)

  • Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution method.

  • Preparation of Agar Plates with this compound:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Prepare serial twofold dilutions of the this compound stock solution.

    • Add a specific volume of each this compound dilution to a larger volume of molten agar to achieve the desired final concentrations (e.g., 1 part antibiotic solution to 9 parts agar).[12] For example, to achieve a final concentration of 128 µg/mL, add 2 mL of a 1280 µg/mL this compound solution to 18 mL of molten agar.

    • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

    • Prepare a growth control plate containing no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.[7]

  • Inoculation of Agar Plates:

    • Using a multipoint inoculator, apply a standardized volume of each bacterial inoculum to the surface of the agar plates, starting from the lowest to the highest this compound concentration.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the organism. A faint haze or one or two colonies at the inoculation spot should be disregarded.[3]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start stock Prepare this compound Stock Solution start->stock inoculum Prepare 0.5 McFarland Bacterial Inoculum start->inoculum dilutions Create Serial Dilutions in Broth stock->dilutions plate Dispense Dilutions & Inoculum into 96-Well Plate dilutions->plate dil_inoculum Dilute Inoculum to 5x10^5 CFU/mL inoculum->dil_inoculum dil_inoculum->plate incubate Incubate at 35°C for 16-20 hours plate->incubate read Read for Visible Growth (Turbidity) incubate->read mic Determine MIC read->mic end End mic->end

Caption: Workflow for this compound MIC determination using the broth microdilution method.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start stock Prepare this compound Stock Solution start->stock inoculum Prepare 0.5 McFarland Bacterial Inoculum start->inoculum agar_plates Prepare Agar Plates with Serial this compound Dilutions stock->agar_plates spot Spot Inoculum onto Surface of Agar Plates agar_plates->spot dil_inoculum Dilute Inoculum to 10^4 CFU/spot inoculum->dil_inoculum dil_inoculum->spot incubate Incubate at 35°C for 16-20 hours spot->incubate read Read for Visible Growth (Colonies) incubate->read mic Determine MIC read->mic end End mic->end

Caption: Workflow for this compound MIC determination using the agar dilution method.

References

Application Notes and Protocols for Cefroxadine Susceptibility Testing in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the susceptibility of bacterial cultures to Cefroxadine, a first-generation cephalosporin antibiotic. The following protocols for Kirby-Bauer disk diffusion, broth microdilution, and agar dilution are based on established antimicrobial susceptibility testing (AST) standards.

Important Note: As of late 2025, official clinical breakpoints for this compound are not provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data presented in these notes are derived from published research and should be used for research and informational purposes. Interpretation of results for clinical applications should be performed with caution and in consideration of relevant clinical data.

Data Presentation: this compound In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinical isolates as reported in scientific literature. This data can serve as a reference for expected results when performing susceptibility testing.

Table 1: MIC Data for this compound against Various Bacterial Isolates

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli4>128
Klebsiella pneumoniae4>128
Proteus mirabilis8>128
Enterobacter cloacae128>128
Citrobacter freundii>128>128
Serratia marcescens>128>128
Methicillin-Susceptible Staphylococcus aureus (MSSA)24
Methicillin-Susceptible Staphylococcus epidermidis (MSSE)48
Penicillin-Susceptible Streptococcus pneumoniae12
Penicillin-Resistant Streptococcus pneumoniae>16>16
Haemophilus influenzae816
Moraxella catarrhalis48

Data sourced from "In Vitro Antimicrobial Activity of this compound, an Oral Cephalosporin, Against Major Clinical Isolates" published in KoreaMed.

Experimental Protocols

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.

Materials:

  • This compound disks (30 µg)

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Incubator at 35°C ± 2°C

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Inoculum Preparation: From a pure culture, select 3-5 isolated colonies and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension, ensuring it is fully saturated. Remove excess liquid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Disk Application: Aseptically apply a this compound (30 µg) disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Diagram of Kirby-Bauer Disk Diffusion Workflow

KirbyBauer_Workflow A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate A->B Swab C Apply this compound Disk B->C Aseptically D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition (mm) D->E Visually

Caption: Workflow for the Kirby-Bauer disk diffusion method.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound by testing a range of antibiotic concentrations in a liquid growth medium.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 5 x 10^5 CFU/mL

  • Incubator at 35°C ± 2°C

  • Plate reader or visual inspection aid

Protocol:

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or with a plate reader.

Diagram of Broth Microdilution Workflow

BrothMicrodilution_Workflow A Prepare Serial Dilutions of this compound in Broth C Inoculate Microtiter Plate Wells A->C B Standardize Bacterial Inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution method.

Agar Dilution Method

This method also determines the MIC of this compound by incorporating various concentrations of the antibiotic into an agar medium.

Materials:

  • This compound powder

  • Mueller-Hinton agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum suspension standardized to 1 x 10^4 CFU per spot

  • Inoculum replicator (optional)

  • Incubator at 35°C ± 2°C

Protocol:

  • Preparation of this compound Agar Plates: Prepare a series of MHA plates, each containing a specific concentration of this compound. This is done by adding the appropriate amount of this compound stock solution to molten MHA before pouring the plates. Also, prepare a growth control plate with no antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it to achieve a final concentration that will deliver approximately 1 x 10^4 CFU per spot when inoculated onto the agar surface.

  • Plate Inoculation: Spot-inoculate the surface of each this compound-containing agar plate and the growth control plate with the standardized bacterial suspension. An inoculum replicator can be used to test multiple isolates simultaneously.

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, as observed on the series of agar plates.

Diagram of Agar Dilution Workflow

AgarDilution_Workflow A Prepare Agar Plates with Serial Dilutions of this compound C Spot Inoculate Agar Plates A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for the agar dilution method.

Application Notes and Protocols: In Vivo Efficacy of Cefroxadine in a Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Cefroxadine using a well-established neutropenic murine thigh infection model. This model is a standard for preclinical assessment of antimicrobial agents.[1][2][3]

Introduction

This compound is a semi-synthetic, orally active cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[5][6][7] The neutropenic murine thigh infection model is a robust and widely utilized preclinical model to assess the in vivo efficacy of antibiotics.[1][2][3] By rendering the mice neutropenic, the model focuses on the direct antimicrobial activity of the drug, minimizing the influence of the host's immune system.[2][3] This allows for a quantitative comparison of different antimicrobial agents and dosing regimens.[1][3]

This document outlines the necessary protocols to establish the model, administer this compound, and evaluate its efficacy against a common pathogen, Staphylococcus aureus.

Data Presentation

Table 1: In Vitro Susceptibility of Staphylococcus aureus to this compound
StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)44
Methicillin-Resistant S. aureus (MRSA)>128>128

Note: MIC (Minimum Inhibitory Concentration) values are illustrative and should be determined for the specific strain used in the study. This compound generally shows good activity against MSSA.[8]

Table 2: Efficacy of this compound in a Neutropenic Murine Thigh Infection Model with S. aureus
Treatment GroupDosage (mg/kg)Administration RouteBacterial Load (log₁₀ CFU/thigh) at 24h Post-InfectionReduction in Bacterial Load (log₁₀ CFU/thigh) vs. Control
Vehicle Control-Oral (p.o.)8.5 ± 0.4-
This compound25Oral (p.o.)6.2 ± 0.52.3
This compound50Oral (p.o.)4.8 ± 0.63.7
This compound100Oral (p.o.)3.1 ± 0.75.4
Vancomycin (Control)100Intraperitoneal (i.p.)3.3 ± 0.55.2

Note: The data presented are hypothetical and representative of expected outcomes. Actual results may vary based on experimental conditions.

Experimental Protocols

Preparation of Bacterial Inoculum

This protocol describes the preparation of Staphylococcus aureus for inducing a thigh infection in mice.

  • From a frozen stock, streak S. aureus (e.g., ATCC 29213) onto a Tryptic Soy Agar (TSA) plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Inoculate a single colony into 50 mL of Tryptic Soy Broth (TSB).

  • Incubate the broth culture at 37°C with shaking (200 rpm) until it reaches the mid-logarithmic growth phase (approximately 4-6 hours).

  • Harvest the bacterial cells by centrifugation at 4000 x g for 15 minutes.

  • Wash the pellet twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the final pellet in sterile PBS to achieve a concentration of approximately 1 x 10⁷ CFU/mL. The concentration should be confirmed by serial dilution and plating.

Neutropenic Murine Thigh Infection Model

This protocol details the induction of neutropenia and subsequent thigh infection in mice.[1][9][10]

  • Use 6-week-old female ICR (CD-1) mice weighing approximately 23-27 g.[1][10]

  • Induce neutropenia by administering two intraperitoneal (i.p.) injections of cyclophosphamide.[1][9][10]

    • Day 1: 150 mg/kg cyclophosphamide.[1][9]

    • Day 4: 100 mg/kg cyclophosphamide.[1][9]

  • On Day 5, two hours prior to infection, confirm neutropenia in a satellite group of mice if necessary.

  • Anesthetize the mice using isoflurane.

  • Inject 0.1 mL of the prepared S. aureus inoculum (~1 x 10⁶ CFU) intramuscularly into the right thigh of each mouse.[1]

This compound Administration and Efficacy Evaluation

This protocol outlines the treatment with this compound and the assessment of its antibacterial effect.

  • Two hours post-infection, randomize the infected mice into treatment and control groups.

  • Prepare this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose) for oral administration.

  • Administer the assigned treatment to each group. For example:

    • Group 1: Vehicle control (oral).

    • Group 2: this compound 25 mg/kg (oral).

    • Group 3: this compound 50 mg/kg (oral).

    • Group 4: this compound 100 mg/kg (oral).

    • Group 5: Vancomycin 100 mg/kg (i.p. - as a positive control).

  • At 24 hours post-infection, humanely euthanize the mice.[1]

  • Aseptically dissect the entire right thigh muscle.[1]

  • Weigh the excised thigh tissue.

  • Homogenize the thigh tissue in 3 mL of sterile PBS using a tissue homogenizer.[1]

  • Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.

  • Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.

  • Incubate the plates at 37°C for approximately 20 hours.[1]

  • Enumerate the bacterial colonies and calculate the number of CFU per gram of thigh tissue.[1]

Visualizations

This compound's Mechanism of Action

G cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow for Murine Thigh Infection Model

G cluster_prep Preparation Phase cluster_infection Infection and Treatment cluster_analysis Analysis Phase A Day -4: Induce Neutropenia (Cyclophosphamide 150 mg/kg) B Day -1: Induce Neutropenia (Cyclophosphamide 100 mg/kg) A->B D Day 0 (0h): Thigh Infection (~10^6 CFU S. aureus) B->D C Day 0: Prepare S. aureus Inoculum C->D E Day 0 (+2h): Administer this compound or Vehicle Control D->E F Day 1 (+24h): Euthanize Mice and Excise Thighs E->F G Homogenize Tissue and Perform Serial Dilutions F->G H Plate on Agar and Incubate G->H I Enumerate CFU/gram of Tissue H->I

Caption: Workflow of the neutropenic murine thigh infection model.

References

Application Notes and Protocols for Evaluating the Synergistic Effects of Cefroxadine using the Checkerboard Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefroxadine is a first-generation cephalosporin antibiotic that demonstrates bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis.[1] To combat antibiotic resistance and enhance therapeutic efficacy, this compound can be combined with other antimicrobial agents. The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of such antibiotic combinations.

This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of this compound with other antibiotics, such as aminoglycosides or β-lactamase inhibitors.

Principle of the Checkerboard Assay

The checkerboard assay involves a two-dimensional dilution of two antimicrobial agents in a microtiter plate. This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Key Concepts and Definitions

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

  • Fractional Inhibitory Concentration (FIC): The MIC of a drug in combination divided by the MIC of the drug alone.

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • Fractional Inhibitory Concentration Index (FICI): The sum of the FICs of the two drugs. FICI = FIC of Drug A + FIC of Drug B.[2][3]

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5[2][4]

    • Additive/Indifference: 0.5 < FICI ≤ 4.0[2][4]

    • Antagonism: FICI > 4.0[2][3]

Data Presentation

The following tables present hypothetical data from checkerboard assays to illustrate the potential synergistic interactions of this compound with other antibiotics against common bacterial pathogens.

Table 1: Synergistic Effect of this compound and Gentamicin against Pseudomonas aeruginosa

This compound (µg/mL)Gentamicin (µg/mL)GrowthFIC of this compoundFIC of GentamicinFICIInterpretation
64 (MIC) 0No1.000.001.00-
320Yes----
160Yes----
80Yes----
40Yes----
20Yes----
10Yes----
04 (MIC) No0.001.001.00-
02Yes----
01Yes----
00.5Yes----
00.25Yes----
16 0.5 No 0.25 0.125 0.375 Synergy

Table 2: Synergistic Effect of this compound and Clavulanic Acid against Staphylococcus aureus

This compound (µg/mL)Clavulanic Acid (µg/mL)GrowthFIC of this compoundFIC of Clavulanic AcidFICIInterpretation
32 (MIC) 0No1.000.001.00-
160Yes----
80Yes----
40Yes----
20Yes----
10Yes----
0.50Yes----
08 (MIC) No0.001.001.00-
04Yes----
02Yes----
01Yes----
00.5Yes----
8 1 No 0.25 0.125 0.375 Synergy

Table 3: Additive Effect of this compound and Amikacin against Escherichia coli

This compound (µg/mL)Amikacin (µg/mL)GrowthFIC of this compoundFIC of AmikacinFICIInterpretation
16 (MIC) 0No1.000.001.00-
80Yes----
40Yes----
20Yes----
10Yes----
0.50Yes----
0.250Yes----
08 (MIC) No0.001.001.00-
04Yes----
02Yes----
01Yes----
00.5Yes----
8 2 No 0.50 0.25 0.75 Additive

Experimental Protocols

Materials
  • This compound powder (analytical grade)

  • Second antibiotic powder (e.g., Gentamicin, Clavulanic Acid, Amikacin)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., P. aeruginosa, S. aureus, E. coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or microplate reader

Protocol for Checkerboard Assay
  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) at a concentration of 10 mg/mL.

    • Further dilute the stock solutions in MHB to achieve the desired starting concentrations for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Setting up the Checkerboard Plate:

    • Add 50 µL of MHB to all wells of a 96-well microtiter plate.

    • In the first row (Row A), add 50 µL of the highest concentration of this compound to wells 1 through 10.

    • Perform serial two-fold dilutions of this compound down the columns by transferring 50 µL from Row A to Row B, and so on, down to Row H. Discard 50 µL from Row H.

    • In the first column (Column 1), add 50 µL of the highest concentration of the second antibiotic to wells A through G.

    • Perform serial two-fold dilutions of the second antibiotic across the rows by transferring 50 µL from Column 1 to Column 2, and so on, across to Column 11. Discard 50 µL from Column 11.

    • Column 11 will contain only dilutions of this compound, and Row H will contain only dilutions of the second antibiotic. Well H12 will serve as the growth control (no antibiotic).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity or use a microplate reader to measure the optical density (OD) at 600 nm.

    • The MIC of each drug alone is the lowest concentration showing no visible growth (in Column 11 for this compound and Row H for the second antibiotic).

    • The MIC of the combination is the lowest concentration of each drug in combination that inhibits visible growth.

  • Calculation of FICI:

    • For each well showing no growth, calculate the FIC for each drug.

    • Calculate the FICI by summing the individual FICs.

    • The FICI value for the combination is the lowest FICI obtained from all the wells showing no growth.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Serial Dilution of This compound A->C B Prepare Bacterial Inoculum E Inoculate Microtiter Plate B->E C->E D Serial Dilution of Second Antibiotic D->E F Incubate Plate E->F G Determine MICs F->G H Calculate FICI G->H I Interpret Results (Synergy, Additive, etc.) H->I

Caption: Workflow for the checkerboard assay.

Signaling_Pathway cluster_synergy Synergistic Mechanism Cef This compound PBP Penicillin-Binding Proteins (PBPs) Cef->PBP Inhibits Lysis Cell Lysis Cef->Lysis Synergistic Effect CW Bacterial Cell Wall Synthesis PBP->CW Catalyzes CW->Lysis Disruption leads to Other_Ab Other Antibiotic (e.g., Aminoglycoside) Other_Ab->Lysis Synergistic Effect Target Other Target (e.g., Ribosome) Other_Ab->Target Inhibits

Caption: Potential synergistic mechanism of action.

FICI_Interpretation FICI FICI Value Syn Synergy (FICI <= 0.5) FICI->Syn ≤ 0.5 Add Additive/Indifference (0.5 < FICI <= 4.0) FICI->Add > 0.5 and ≤ 4.0 Ant Antagonism (FICI > 4.0) FICI->Ant > 4.0

Caption: Interpretation of FICI values.

References

Application Notes and Protocols for Cefroxadine Combination Therapy Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of Cefroxadine in combination with other antimicrobial agents against resistant bacterial strains. Due to the limited published data specifically on this compound combination therapy, the methodologies and principles outlined here are based on established practices for other first-generation cephalosporins and general antibiotic synergy testing.

Introduction to this compound and Combination Therapy

This compound is a first-generation cephalosporin antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] However, the emergence of antibiotic resistance, mediated by mechanisms such as β-lactamase production, altered PBPs, and efflux pumps, has compromised the efficacy of monotherapy with agents like this compound.[4][5]

Combination therapy, the simultaneous use of two or more drugs, is a promising strategy to overcome resistance.[6][7] Potential benefits include:

  • Synergistic activity: The combined effect is greater than the sum of the individual effects.

  • Broadened antimicrobial spectrum.

  • Prevention of the emergence of resistant strains.

This document outlines protocols to evaluate the in vitro and in vivo efficacy of this compound combined with other antibiotics, such as aminoglycosides or β-lactamase inhibitors, against clinically relevant resistant bacteria.

Potential Signaling Pathways and Mechanisms of Synergy

The synergistic interaction between β-lactam antibiotics like this compound and other classes of antibiotics can be attributed to several mechanisms. Understanding these pathways is crucial for rational drug pairing.

A key example is the combination of a cephalosporin with an aminoglycoside. The cephalosporin-induced damage to the bacterial cell wall is thought to enhance the uptake of the aminoglycoside, leading to a more potent inhibition of protein synthesis and ultimately, cell death.[8][9]

Synergy_Mechanism cluster_bacteria Bacterial Cell This compound This compound Aminoglycoside Aminoglycoside This compound->Aminoglycoside Enhances uptake PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Ribosome Ribosome Aminoglycoside->Ribosome Enters cell and binds to CellWall Cell Wall Synthesis PBP->CellWall Inhibits CellLysis Cell Lysis CellWall->CellLysis Weakens wall, leads to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits ProteinSynthesis->CellLysis Contributes to

Caption: this compound-Aminoglycoside Synergy Pathway.

In Vitro Synergy Testing: Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a common method to assess the in vitro synergistic activity of two antimicrobial agents.[10][11] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index.

Checkerboard_Workflow Prep Prepare antibiotic stock solutions (this compound and Drug B) DiluteA Serially dilute this compound across microplate columns Prep->DiluteA DiluteB Serially dilute Drug B down microplate rows Prep->DiluteB Inoculate Inoculate wells with standardized bacterial suspension DiluteA->Inoculate DiluteB->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read MICs (visually or with a plate reader) Incubate->Read Calculate Calculate FIC Index Read->Calculate

Caption: Checkerboard Assay Experimental Workflow.

  • Prepare Materials:

    • 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).[12]

    • Stock solutions of this compound and the second antibiotic (e.g., an aminoglycoside like gentamicin) at a concentration 100x the expected MIC.

    • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL).[13]

  • Plate Setup:

    • Add 50 µL of CAMHB to each well of the 96-well plate.

    • In the first column, add an additional 50 µL of the this compound stock solution to the first row (A1) and serially dilute it down the column.

    • In the first row, add an additional 50 µL of the second antibiotic's stock solution to the first column (A1) and serially dilute it across the row.

    • This creates a gradient of this compound concentrations along the x-axis and the second antibiotic along the y-axis.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:[13]

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

      • FIC Index = FIC of this compound + FIC of Drug B

  • Interpretation of Results: [13]

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Table 1: Checkerboard Assay Results for this compound and Gentamicin against ESBL-producing E. coli

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound64160.75Additive
Gentamicin84
This compound + Gentamicin

Note: This is example data as specific studies on this compound combinations are limited.

Time-Kill Kinetic Assay

This assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[14][15]

TimeKill_Workflow Prep Prepare bacterial culture in logarithmic growth phase Inoculate Inoculate tubes with bacteria and antibiotics (alone and in combination) Prep->Inoculate Incubate Incubate at 37°C with shaking Inoculate->Incubate Sample Collect aliquots at specified time points (0, 2, 4, 8, 24h) Incubate->Sample Plate Serially dilute and plate aliquots on agar plates Sample->Plate Count Incubate plates and count Colony Forming Units (CFUs) Plate->Count Plot Plot log10 CFU/mL vs. time Count->Plot

Caption: Time-Kill Assay Experimental Workflow.

  • Prepare Materials:

    • Flasks with CAMHB.

    • Antibiotic solutions at desired concentrations (e.g., 1x or 2x MIC).

    • Bacterial culture in the logarithmic growth phase.[16]

  • Assay Setup:

    • Prepare tubes with:

      • Growth control (no antibiotic).

      • This compound alone.

      • Drug B alone.

      • This compound + Drug B.

    • Inoculate each tube with the bacterial culture to a final concentration of ~5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[17]

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the number of colonies (CFU/mL).

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[18]

    • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[14]

Table 2: Time-Kill Assay Results for this compound and Clavulanic Acid against a β-lactamase-producing K. pneumoniae

Time (hours)Growth Control (log10 CFU/mL)This compound (log10 CFU/mL)Clavulanic Acid (log10 CFU/mL)This compound + Clavulanic Acid (log10 CFU/mL)
05.75.75.75.7
47.26.87.14.5
88.57.98.43.2
249.18.89.0<2.0

Note: This is example data. Clavulanic acid is a β-lactamase inhibitor that can act synergistically with β-lactam antibiotics.[19]

In Vivo Efficacy Testing

Animal models are essential for evaluating the therapeutic potential of antibiotic combinations in a physiological context.[20][21]

Murine Sepsis Model
  • Animal Model:

    • Use immunocompromised mice (e.g., neutropenic) to better assess antibiotic efficacy.[20]

  • Infection:

    • Induce sepsis by intraperitoneal injection of a lethal dose of the resistant bacterial strain.

  • Treatment:

    • Administer this compound, the second drug, and the combination therapy at clinically relevant doses and schedules. Include a control group receiving a placebo.

  • Monitoring and Endpoints:

    • Monitor survival rates over a set period (e.g., 7 days).

    • At specific time points, euthanize subgroups of animals to determine bacterial load in blood and organs (e.g., spleen, liver).[22]

  • Data Analysis:

    • Compare survival curves between treatment groups using Kaplan-Meier analysis.

    • Compare bacterial loads between groups using appropriate statistical tests.

    • A significant increase in survival and/or a significant reduction in bacterial load in the combination therapy group compared to monotherapy groups indicates in vivo synergy.[23]

Table 3: In Vivo Efficacy of this compound and Amikacin in a Murine Sepsis Model with MDR P. aeruginosa

Treatment GroupSurvival Rate (%)Mean Bacterial Load in Spleen (log10 CFU/g) at 24h
Placebo08.5
This compound207.2
Amikacin306.8
This compound + Amikacin804.1

Note: This is example data based on general principles of in vivo synergy studies.

Conclusion

The protocols and application notes provided here offer a framework for the systematic evaluation of this compound in combination therapy against resistant bacterial strains. While specific data for this compound is limited, the methodologies are well-established for other cephalosporins and can be readily adapted. The successful demonstration of synergy through these in vitro and in vivo models can provide a strong rationale for further development of this compound-based combination therapies to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols for Cefroxadine Dosage Calculations in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the calculation and administration of Cefroxadine in in vivo animal studies. Due to the limited availability of published specific dosages for this compound in preclinical animal models, this document outlines a practical approach for researchers. This includes summarizing available data for this compound and other relevant cephalosporins, detailing methodologies for dose determination and administration, and providing a framework for dose calculation and interspecies scaling based on Body Surface Area (BSA). The protocols and data presented herein are intended to serve as a starting point for study design, emphasizing the need for pilot studies to determine the optimal dosage for specific animal models and experimental goals.

Introduction to this compound in In Vivo Research

This compound is a first-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. In preclinical research, it is essential to establish appropriate dosage regimens to evaluate its efficacy and pharmacokinetic profile in various animal models of infection. Accurate dosage calculation is critical for obtaining reliable and reproducible data.

While specific in vivo dosage data for this compound is scarce in publicly available literature, its antibacterial activity has been shown to be superior to that of cephalexin against certain pathogens in mouse models. One study highlighted that this compound was consistently more active than cephalexin in systemic infections in mice caused by E. coli and K. pneumoniae. For reference, a human pharmacokinetic study reported data following a 10 mg/kg oral dose.

Given the limited direct data, researchers can leverage information from other cephalosporins and apply established principles of dose calculation and interspecies scaling to design their studies.

Dosage Calculation Principles

Body Surface Area (BSA) Normalization

A common and recommended method for extrapolating drug doses between different animal species and from animals to humans is the use of Body Surface Area (BSA) normalization.[1][2] This method is generally more accurate than simple weight-based scaling (mg/kg) because many physiological parameters, such as metabolic rate, are more closely correlated with BSA.[3]

The formula for converting a dose from one species to another using BSA is:

DoseSpecies B (mg/kg) = DoseSpecies A (mg/kg) x (Km Species A / Km Species B)

Where Km is a conversion factor calculated as:

Km = Body Weight (kg) / Body Surface Area (m²)

Table of Interspecies Dosage Conversion Factors

The following table provides Km factors for various species, which can be used for dose calculations.[4][5]

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.00663.0
Rat0.150.0256.0
Rabbit1.50.12512.0
Dog100.5020.0
Monkey30.2412.0
Human601.637.0

This compound and Other Cephalosporin Dosages in Animal Models

The following tables summarize reported dosages for this compound and other relevant cephalosporins in various animal models. This data can be used as a starting point for designing in vivo studies with this compound.

Table 1: Reported Dosages of this compound and Related Cephalosporins

CompoundAnimal ModelRoute of AdministrationDosage RangeApplication
This compound HumanOral10 mg/kgPharmacokinetic study
CephradineRatOral100 - 1000 mg/kg/dayChronic toxicity study[2]
CephradineDogOral50 - 500 mg/kg/dayChronic toxicity study[2]
CephradineMonkeyOral50 - 500 mg/kg/dayChronic toxicity study[2]
CephradineRatIntraperitoneal160 - 1600 mg/kg/daySubacute toxicity study[2]
CephradineDogIntravenous80 - 800 mg/kg/daySubacute toxicity study[2]
CephalexinCalfOral-Pharmacokinetic study[6]
CefazolinMouseIntraperitoneal10 mg (single dose)Surgical prophylaxis model[7]
CeftobiproleMouse-Human equivalent of 500 mg q8hBacteremia and disseminated infection model[8]

Experimental Protocols

Protocol for Determining the 50% Effective Dose (ED50) in a Mouse Systemic Infection Model

This protocol outlines a general procedure to determine the ED50 of this compound in a murine systemic infection model. The up-and-down method is a refined approach that can significantly reduce the number of animals required.[9]

Materials:

  • This compound powder

  • Sterile vehicle for dissolution/suspension (e.g., 0.5% carboxymethylcellulose)

  • Specific pathogen-free mice (e.g., Swiss Webster)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial culture media

  • Gastric gavage needles

  • Standard laboratory equipment for microbiology and animal handling

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in appropriate broth.

    • Wash and dilute the bacterial cells in sterile saline to the desired concentration (e.g., 107 CFU/mL). The exact concentration should be determined in preliminary studies to induce a lethal infection in control animals within a specified timeframe (e.g., 48-72 hours).

  • Animal Infection:

    • Inject a defined volume of the bacterial suspension (e.g., 0.5 mL) intraperitoneally into each mouse.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in the sterile vehicle.

    • Prepare serial dilutions to obtain the desired dose range. The starting dose can be estimated based on available data for other cephalosporins, adjusted using BSA conversion factors.

    • Administer the assigned dose of this compound orally via gavage to the mice at a specified time post-infection (e.g., 1 and 6 hours).

  • Observation and Data Collection:

    • Observe the animals for a defined period (e.g., 7 days) for signs of morbidity and mortality.

    • Record the number of surviving animals in each dose group.

  • ED50 Calculation:

    • Calculate the ED50 value using a suitable statistical method, such as probit analysis or the up-and-down method.[10][11] The ED50 is the dose that protects 50% of the infected animals from death.[12]

Protocol for Oral Administration of this compound in Rats

Materials:

  • This compound

  • Sterile vehicle (e.g., water for injection, 0.5% methylcellulose)

  • Rat gavage needles (appropriate size for the animal's weight)

  • Syringes

Procedure:

  • Drug Preparation:

    • Accurately weigh the required amount of this compound.

    • Suspend or dissolve it in the chosen vehicle to achieve the desired final concentration. Ensure the solution/suspension is homogenous.

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the prepared this compound solution/suspension.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Visualizing Experimental Workflows and Logic

Experimental Workflow for ED50 Determination

ED50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum_Prep Inoculum Preparation Infection Animal Infection (IP) Inoculum_Prep->Infection Drug_Prep This compound Preparation Dosing Oral Dosing (Gavage) Drug_Prep->Dosing Infection->Dosing Observation Observation (Morbidity/Mortality) Dosing->Observation ED50_Calc ED50 Calculation Observation->ED50_Calc

Caption: Workflow for determining the 50% Effective Dose (ED50).

Logic for Interspecies Dose Calculation

Dose_Calculation_Logic Known_Dose Known Dose in Species A (mg/kg) Calculate_Dose Calculate Dose for Species B (mg/kg) Known_Dose->Calculate_Dose Km_A Km for Species A Km_A->Calculate_Dose Km_B Km for Species B Km_B->Calculate_Dose Formula Dose_B = Dose_A * (Km_A / Km_B) Calculate_Dose->Formula

Caption: Logic for calculating equivalent doses across species using Km factors.

Conclusion

The successful implementation of in vivo studies with this compound requires careful consideration of dosage. While direct data is limited, a rational approach to dosage calculation can be achieved by utilizing information from related compounds and applying established principles of interspecies scaling. The protocols and data provided in these application notes are intended to guide researchers in designing robust experiments to evaluate the efficacy and pharmacokinetics of this compound in relevant animal models. It is imperative to conduct pilot studies to determine the optimal dosage for each specific experimental setup.

References

High-performance liquid chromatography (HPLC) analysis of Cefroxadine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals can utilize the following detailed application notes and protocols for the quantitative analysis of Cefroxadine using High-Performance Liquid Chromatography (HPLC).

Due to a lack of specific validated methods for this compound in the available literature, this document presents a representative HPLC protocol adapted from established methods for structurally similar first and second-generation cephalosporins, such as Cephradine. This protocol provides a robust starting point for method development and validation for the analysis of this compound in pharmaceutical formulations.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the determination of this compound. The following table summarizes the recommended starting conditions. Method optimization may be required to achieve optimal separation and peak shape for this compound and any related substances.

ParameterRecommended Condition
HPLC System Isocratic HPLC system with UV Detector
Column C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 0.1 M Ammonium Acetate Buffer (pH 5.6) : Acetonitrile (95:5 v/v)[1]
Flow Rate 0.8 mL/min[1]
Detection Wavelength 250 nm[1]
Column Temperature 30°C[1]
Injection Volume 20 µL

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water or a suitable solvent mixture. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 0.5 - 50 µg/mL).[1]

Preparation of Sample Solutions (from Pharmaceutical Formulation)
  • Sample Powder: Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to a known amount of this compound.

  • Dissolution: Transfer the weighed powder to a volumetric flask of appropriate size. Add a portion of the dissolution solvent (e.g., deionized water), and sonicate for a minimum of 30 minutes to ensure complete extraction of the active ingredient.[1]

  • Dilution: Dilute to the mark with the dissolution solvent and mix well.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Final Dilution: If necessary, further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Method Validation Parameters

The following parameters should be evaluated to ensure the developed HPLC method is suitable for its intended purpose, following ICH guidelines. The table below provides representative acceptance criteria based on methods for similar compounds.

Validation ParameterTypical Acceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday ≤ 2.0%; Interday ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interference from excipients or degradation products at the retention time of the analyte.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate, column temperature).

Data Presentation

Quantitative data obtained from the method validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Parameters
ParameterResultAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Area (n=6)≤ 1.0%
Table 2: Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
Table 3: Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%
100%
120%
Mean % Recovery 98.0% - 102.0%
Table 4: Precision Data
Concentration (µg/mL)Intraday Precision (% RSD, n=6)Interday Precision (% RSD, n=6)
Low QC
Mid QC
High QC

Visualizations

Experimental Workflow for this compound HPLC Analysis

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Standard_Prep Prepare this compound Standard Solutions Injection Inject Samples and Standards Standard_Prep->Injection Sample_Prep Prepare this compound Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Peak_Integration Peak Integration and Area Measurement Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Samples Calibration_Curve->Quantification Validation Perform Method Validation Quantification->Validation

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Method Validation Parameters

G cluster_params Core Validation Parameters cluster_limits Detection Capabilities Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

References

Cefroxadine in the Treatment of Urinary Tract Infections: Application Notes and Protocols for Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefroxadine, a first-generation oral cephalosporin antibiotic, in the context of urinary tract infection (UTI) research models. This document includes a summary of its mechanism of action, available quantitative data on its efficacy, and detailed protocols for in vitro and in vivo experimental setups.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1] This mechanism is particularly effective against many Gram-positive and some Gram-negative bacteria commonly associated with UTIs.

cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Forms

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Susceptibility of Uropathogens to this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common clinical isolates associated with urinary tract infections. The data is derived from a study by Lee et al. (2002).[2]

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli1004>128
Klebsiella pneumoniae1004>128
Proteus mirabilis50816
Enterobacter cloacae50128>128
Citrobacter freundii50>128>128
Serratia marcescens50>128>128
Methicillin-susceptible Staphylococcus aureus5024
Methicillin-susceptible Staphylococcus epidermidis5028

Data from Lee et al., 2002.[2]

Pharmacokinetic Parameters of this compound in Humans

The pharmacokinetic profile of this compound is characterized by good oral absorption and high urinary excretion, making it suitable for the treatment of UTIs.[1][3]

ParameterValueReference
Oral Bioavailability~100%[4]
Peak Serum Concentration (500 mg oral dose)~5.3 µg/mL[5]
Time to Peak Serum Concentration1-2 hours[1]
Serum Half-life (normal renal function)~0.97 hours[3][6]
Urinary Excretion (first 6-8 hours)71-89%[3][5]
Urine Concentration (after 0.5 g oral dose)>32 mg/L for 12 hours[4]

Experimental Protocols

In Vitro: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the agar dilution method as described by Lee et al. (2002) for determining the MIC of this compound against uropathogens.[2]

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.

  • Serially dilute the stock solution to obtain a range of concentrations.

2. Preparation of Bacterial Inoculum:

  • Culture the test bacterium overnight on an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final inoculum density of approximately 10⁴ CFU per spot on the agar plate.

3. Agar Plate Preparation:

  • Prepare Mueller-Hinton agar according to the manufacturer's instructions.

  • Cool the molten agar to 45-50°C.

  • Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations.

  • Pour the agar into sterile Petri dishes and allow them to solidify.

4. Inoculation:

  • Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.

  • Include a growth control plate (without antibiotic) and a sterility control plate.

5. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours.

6. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

In Vivo: Murine Model of Urinary Tract Infection

This is a generalized protocol for establishing a murine model of ascending UTI, which can be adapted for evaluating the efficacy of this compound. This protocol is based on methodologies described in several studies.[7][8][9][10][11]

cluster_workflow Murine UTI Model Workflow Animal_Prep Animal Preparation (Female C57BL/6 or BALB/c mice) Infection Transurethral Inoculation (10⁷-10⁸ CFU in 50 µL PBS) Animal_Prep->Infection Inoculum_Prep Bacterial Inoculum Preparation (Uropathogenic E. coli, e.g., UTI89 or CFT073) Inoculum_Prep->Infection Treatment Initiation of this compound Treatment (e.g., 24 hours post-infection) Infection->Treatment Monitoring Monitoring (Urine collection for CFU counts) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., 48-72 hours post-treatment) Monitoring->Endpoint Tissue_Harvest Harvest Bladder and Kidneys Endpoint->Tissue_Harvest CFU_Enumeration Homogenize tissues and enumerate CFU Tissue_Harvest->CFU_Enumeration

Caption: Experimental workflow for a murine UTI model.

1. Animal Model:

  • Female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old) are commonly used.

2. Bacterial Strain:

  • Uropathogenic Escherichia coli (UPEC) strains such as UTI89 or CFT073 are frequently used.

3. Inoculum Preparation:

  • Grow the UPEC strain in Luria-Bertani (LB) broth overnight at 37°C without shaking.

  • Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of 10⁸-10⁹ CFU/mL.

4. Transurethral Inoculation:

  • Anesthetize the mice.

  • Gently insert a catheter into the urethra.

  • Instill 50 µL of the bacterial suspension (10⁷-10⁸ CFU) directly into the bladder.

5. This compound Treatment:

  • At a predetermined time post-infection (e.g., 24 hours), begin treatment with this compound.

  • The dosage and route of administration (e.g., oral gavage) should be determined based on pharmacokinetic studies in mice to achieve urine concentrations comparable to those in humans.

  • A vehicle control group should be included.

6. Monitoring and Endpoint Analysis:

  • Collect urine at various time points to monitor bacterial shedding by plating serial dilutions on appropriate agar.

  • At the end of the experiment (e.g., 48-72 hours post-treatment), euthanize the mice.

  • Aseptically remove the bladder and kidneys.

  • Homogenize the tissues in sterile PBS.

  • Plate serial dilutions of the homogenates on agar plates to determine the bacterial load (CFU/g of tissue).

7. Data Analysis:

  • Compare the bacterial loads in the urine, bladder, and kidneys of the this compound-treated group with the control group to determine the efficacy of the antibiotic.

Pathogenesis of Ascending Urinary Tract Infection

The following diagram illustrates the key steps in the pathogenesis of an ascending UTI, which is the most common route of infection.

cluster_pathogenesis Pathogenesis of Ascending UTI Colonization Colonization of the periurethral area Ascension Ascension through the urethra Colonization->Ascension Bladder_Colonization Colonization and invasion of the bladder epithelium Ascension->Bladder_Colonization Inflammation Inflammatory Response (Cystitis) Bladder_Colonization->Inflammation Kidney_Ascension Ascension to the kidneys via the ureters Bladder_Colonization->Kidney_Ascension Kidney_Infection Infection of the kidney parenchyma (Pyelonephritis) Kidney_Ascension->Kidney_Infection

Caption: Logical relationship in UTI pathogenesis.

Conclusion

This compound demonstrates in vitro activity against several common uropathogens and possesses a favorable pharmacokinetic profile for treating UTIs. The provided protocols for in vitro MIC determination and a generalized in vivo murine UTI model offer a framework for further preclinical evaluation of this compound's efficacy. While specific in vivo efficacy data for this compound in research models is limited in the available literature, these established methodologies can be applied to generate such data, which is crucial for the development of new and effective treatments for urinary tract infections.

References

Application Notes and Protocols: Cefroxadine in Respiratory Tract Infection Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefroxadine, a first-generation cephalosporin antibiotic, in preclinical research models of respiratory tract infections. Due to the limited availability of recent, specific data for this compound, the following protocols and data are based on established principles for first-generation cephalosporins and general methodologies for antibiotic evaluation in respiratory infection models.

Introduction

This compound is a semi-synthetic, orally available cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] Specifically, this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This disruption leads to a compromised cell wall and subsequent bacterial cell lysis.[1][3] this compound has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria, which historically made it a therapeutic option for various infections, including those of the respiratory tract.[1][2][4]

These notes are intended to guide researchers in designing in vitro and in vivo studies to evaluate the efficacy and mechanisms of this compound against pathogens relevant to respiratory tract infections.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound's bactericidal effect is achieved by interfering with the structural integrity of the bacterial cell wall.

cluster_0 Bacterial Cytoplasm cluster_1 Bacterial Cell Wall Peptidoglycan Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBPs Transpeptidation Peptidoglycan Layer Cross-linked Peptidoglycan PBPs->Peptidoglycan Layer Cross-linking Cell Lysis Cell Lysis Peptidoglycan Layer->Cell Lysis Weakened Cell Wall This compound This compound This compound->PBPs Inhibition

Caption: this compound inhibits PBPs, preventing peptidoglycan cross-linking and causing cell lysis.

In Vitro Research Models

In Vitro Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) of this compound against key respiratory pathogens is a fundamental first step. Common bacterial species implicated in respiratory tract infections include Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Table 1: Representative In Vitro Susceptibility Data for First-Generation Cephalosporins against Respiratory Pathogens

PathogenFirst-Generation CephalosporinMIC Range (µg/mL)Notes
Streptococcus pneumoniaeCefadroxil, Cephalexin≤0.06 - 4.0Activity can be variable, particularly against penicillin-resistant strains.[5][6]
Haemophilus influenzaeCefadroxil, Cephalexin0.5 - >32.0Generally less active against β-lactamase producing strains.[7]
Moraxella catarrhalisCefadroxilActiveMost strains are susceptible to first-generation cephalosporins, though β-lactamase production can increase MICs.[5][8]

Note: This data is generalized for first-generation cephalosporins due to a lack of recent, specific MIC data for this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

prep Bacterial Inoculum Preparation (0.5 McFarland) inoc Inoculate Microplate with Bacterial Suspension prep->inoc serial Serial Dilution of This compound in Microplate serial->inoc incub Incubate at 35-37°C for 16-24 hours inoc->incub read Read Plates for Visible Growth incub->read mic Determine MIC (Lowest concentration with no growth) read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or appropriate buffer) at a concentration of 1 mg/mL.

  • Bacterial Isolate Preparation: Culture the respiratory pathogen (e.g., S. pneumoniae) on an appropriate agar plate (e.g., blood agar) overnight at 37°C in a CO₂-enriched atmosphere.

  • Inoculum Preparation: Suspend bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Dilute the standardized bacterial suspension and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Research Models

Animal models are crucial for evaluating the pharmacokinetics, pharmacodynamics, and efficacy of this compound in a physiological context. Murine models of pneumonia are widely used due to their cost-effectiveness and the availability of immunological reagents.

Murine Model of Acute Bacterial Pneumonia

This generalized model can be adapted for various bacterial pathogens.

Table 2: Key Parameters for a Murine Pneumonia Model

ParameterDescription
Animal Strain C57BL/6 or BALB/c mice are commonly used inbred strains. Swiss Webster is a common outbred stock.[9]
Pathogen Streptococcus pneumoniae, Klebsiella pneumoniae, or Haemophilus influenzae.
Inoculation Route Intranasal (IN) or intratracheal (IT) instillation.[9][10] The IT route provides a more direct and consistent lung infection.[9]
Inoculum Dose Typically 10⁶ to 10⁷ Colony Forming Units (CFU) per mouse in a volume of 20-50 µL.[10]
Immunosuppression Optional, but often used to establish a robust infection, especially with less virulent strains. Cyclophosphamide is commonly used to induce neutropenia.[9]
This compound Dosing Based on pharmacokinetic studies. For cephalosporins in murine models, subcutaneous or oral administration is common. Doses can range from 10 to 100 mg/kg, administered once or twice daily.[11]
Outcome Measures Survival rate, bacterial load in lungs and blood (CFU counts), lung histopathology, and measurement of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in bronchoalveolar lavage (BAL) fluid or lung homogenates.[12][13]

Experimental Protocol: Murine Pneumonia Model and this compound Treatment

acclimate Acclimatize Mice (7 days) infect Induce Pneumonia (Intratracheal Inoculation) acclimate->infect treat Initiate this compound Treatment (e.g., 2-4 hours post-infection) infect->treat monitor Monitor Survival and Clinical Signs treat->monitor collect Sample Collection at Endpoint (e.g., 24, 48, 72 hours) monitor->collect analyze Analyze Outcomes (CFU, Histology, Cytokines) collect->analyze

Caption: Experimental workflow for evaluating this compound in a murine pneumonia model.

Protocol:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.

  • Bacterial Culture: Prepare a mid-logarithmic phase culture of the chosen respiratory pathogen. Wash and resuspend the bacteria in sterile saline to the desired concentration.

  • Anesthesia and Inoculation: Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine). For intratracheal inoculation, expose the trachea and instill 20-50 µL of the bacterial suspension directly into the lungs.

  • Treatment Initiation: At a predetermined time post-infection (e.g., 2-4 hours), administer the first dose of this compound (e.g., via oral gavage or subcutaneous injection). A vehicle control group should be included.

  • Monitoring: Observe the animals daily for clinical signs of illness (e.g., ruffled fur, lethargy, respiratory distress) and record survival.

  • Endpoint Analysis: At specified time points, euthanize subsets of mice.

    • Bacterial Load: Aseptically remove the lungs and spleen, homogenize the tissues, and perform serial dilutions for CFU plating.

    • Inflammatory Response: Perform bronchoalveolar lavage (BAL) to collect fluid for cytokine analysis (e.g., using ELISA or multiplex assays).

    • Histopathology: Fix a portion of the lung tissue in formalin for histological examination to assess inflammation and tissue damage.

Investigating the Impact on Inflammatory Signaling

Bacterial infections in the lungs trigger a robust inflammatory response, often mediated by signaling pathways such as NF-κB. While this compound's primary action is antibacterial, reducing the bacterial load will indirectly modulate this host response.

cluster_0 Host Cell Response TLR Toll-like Receptor (TLR) NFkB NF-κB Activation TLR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Lung Inflammation Cytokines->Inflammation Bacteria Bacteria Bacteria->TLR PAMPs Recognition This compound This compound This compound->Bacteria Bacterial Clearance

Caption: this compound indirectly reduces inflammation by clearing bacteria that activate host signaling pathways.

Conclusion

While specific contemporary research on this compound in respiratory infection models is limited, its established mechanism as a first-generation cephalosporin provides a solid basis for its investigation. The protocols outlined here, adapted from standard methodologies, offer a framework for researchers to evaluate the potential of this compound against key respiratory pathogens. Such studies are essential for understanding its spectrum of activity, in vivo efficacy, and its impact on the host inflammatory response, thereby providing valuable data for the development of new anti-infective strategies.

References

Application Notes: Cefroxadine for Preclinical Skin and Soft Tissue Infection (SSTI) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefroxadine is a first-generation oral cephalosporin antibiotic with a broad spectrum of activity, particularly against Gram-positive bacteria, which are common culprits in skin and soft tissue infections (SSTIs).[1][2] Its mechanism of action involves the disruption of bacterial cell wall synthesis, leading to bactericidal effects.[3][4] These characteristics make this compound a relevant compound for investigation in preclinical SSTI models to evaluate efficacy, pharmacokinetics, and pharmacodynamics. This document provides detailed protocols and data for utilizing this compound in such studies.

Mechanism of Action

This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptide chains of the peptidoglycan matrix.[3] By inactivating these enzymes, this compound prevents the formation of a stable and rigid cell wall. This disruption leads to a loss of structural integrity, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[1]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Wall Stable Cell Wall Synthesis Peptidoglycan->Wall Lysis Cell Lysis & Bacterial Death Wall->Lysis Disruption leads to This compound This compound This compound->PBP

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

In Vitro Activity of this compound

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against key pathogens implicated in SSTIs.

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Citation
Staphylococcus aureus (Methicillin-Susceptible)-41.56 - 25[5][6]
Staphylococcus epidermidis (Methicillin-Susceptible)-8-[6]
Streptococcus pyogenes--0.2[5]
Escherichia coli4>128-[6]
Klebsiella pneumoniae4>128-[6]
Proteus mirabilis8>128-[6]
Moraxella catarrhalis4--[6]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Data for S. pyogenes is based on a single isolate in the cited study.

Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

Understanding the PK/PD profile of this compound is crucial for designing effective dosing regimens in preclinical models. The following data is based on human studies.

ParameterValueCitation
Administration Route Oral[2][4]
Oral Bioavailability ~90%[3]
Time to Peak Plasma Concentration (Tmax) 1 - 2 hours[1][2]
Serum Half-life (T½) 0.9 - 1.1 hours[3][7]
Excretion Primarily renal; 71% of dose excreted in urine within 6 hours[7]
Wound Exudate Penetration Peak concentration of 5.56 µg/mL at 5 hours post-500 mg dose[8]

Protocol: Murine Cutaneous Abscess Model for SSTI

This protocol describes the establishment of a localized SSTI in mice to evaluate the efficacy of this compound. This model is relevant for studying purulent infections commonly caused by Staphylococcus aureus.[9]

Caption: Workflow for a murine cutaneous abscess model to test this compound efficacy.
I. Materials

  • Animals: 6- to 8-week-old female BALB/c mice.[9]

  • Bacterial Strain: Methicillin-susceptible Staphylococcus aureus (MSSA), e.g., ATCC 29213.

  • Reagents:

    • Tryptic Soy Broth (TSB) and Agar (TSA).

    • Sterile 0.9% saline.

    • This compound powder.

    • Vehicle for oral gavage (e.g., sterile water or 0.5% carboxymethylcellulose).

    • Anesthetic (e.g., isoflurane).

    • Hair removal cream or electric clippers.

  • Equipment:

    • Spectrophotometer, incubator, orbital shaker.

    • Syringes (1 mL) with 27-30 gauge needles.

    • Oral gavage needles.

    • Digital calipers.

    • Tissue homogenizer.

II. Experimental Procedure
  • Bacterial Culture Preparation:

    • Inoculate S. aureus into TSB and incubate overnight at 37°C with shaking.

    • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 2x10⁸ CFU/mL). Verify concentration by serial dilution and plating on TSA.

  • Animal Preparation and Infection:

    • Allow mice to acclimate for at least 7 days.

    • Anesthetize the mice.

    • Remove the fur from a small area (~2x2 cm) on the dorsal side.[10]

    • Inject 50 µL of the S. aureus suspension (containing 1x10⁷ CFU) subcutaneously into the shaved area.

  • Treatment Regimen:

    • Randomly assign mice to treatment groups (n=8-10 per group).

    • Group 1 (Vehicle Control): Administer the vehicle orally twice daily.

    • Group 2 (this compound): Administer this compound orally twice daily. A starting dose of 30 mg/kg can be extrapolated from pediatric clinical studies.[5]

    • Begin treatment 2-4 hours post-infection and continue for 3-5 days.

  • Monitoring and Assessment:

    • Daily: Monitor animal health, body weight, and clinical signs of infection.

    • Daily: Measure the abscess/lesion size (length x width) using digital calipers.

    • Endpoint (e.g., Day 3 or 5): Euthanize mice.

  • Outcome Evaluation:

    • Bacterial Burden: Aseptically excise the entire skin lesion. Weigh the tissue, homogenize it in sterile saline, and perform serial dilutions for CFU plating on TSA to determine the bacterial load per gram of tissue.

    • Histopathology: Fix a portion of the lesion tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining) to assess inflammation, tissue necrosis, and bacterial infiltration.

Data Analysis and Interpretation

  • Primary Endpoint: The primary measure of efficacy is the reduction in bacterial load (log₁₀ CFU/gram of tissue) in the this compound-treated group compared to the vehicle control group. Statistical significance can be determined using a Student's t-test or Mann-Whitney U test.

  • Secondary Endpoints: Compare lesion sizes, body weight changes, and histopathological scores between groups to provide further evidence of therapeutic effect.

  • PK/PD Correlation: For advanced studies, satellite groups of animals can be used to collect blood samples at various time points post-dosing to determine this compound concentrations in plasma and correlate them with the observed efficacy.

Conclusion

This compound demonstrates potent in vitro activity against key SSTI pathogens and possesses a favorable pharmacokinetic profile for oral administration. The provided protocols for a murine cutaneous abscess model offer a robust framework for researchers to conduct preclinical evaluations of this compound's efficacy. These studies are essential for understanding its potential role in treating skin and soft tissue infections.

References

Troubleshooting & Optimization

Technical Support Center: Cefroxadine Resistance Mechanisms in Clinical Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Cefroxadine resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound in clinical bacterial isolates?

A1: this compound, a first-generation cephalosporin, is primarily resisted by bacteria through four main mechanisms:

  • Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive.[1][2] Key β-lactamases include extended-spectrum β-lactamases (ESBLs) like CTX-M, SHV, and TEM, as well as AmpC cephalosporinases.[1][2]

  • Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, can reduce the binding affinity of this compound.[3] This is a common resistance strategy in bacteria such as Staphylococcus aureus.[4]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of this compound into the bacterial cell.[5][6] This is a significant mechanism in Gram-negative bacteria like Pseudomonas aeruginosa.[7]

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using multidrug efflux pumps, preventing the antibiotic from reaching its PBP targets.[8][9]

Q2: Which bacterial species are commonly associated with this compound resistance?

A2: this compound resistance is a concern in a variety of clinical isolates. Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa are frequently reported to exhibit resistance, often through the production of β-lactamases and alterations in membrane permeability.[10][11][12] Among Gram-positive bacteria, Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), can show resistance to this compound, primarily through PBP modifications.[4]

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial isolates?

A3: The gold standard for determining the MIC is the broth microdilution method.[1][5][13][14][15] This involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.[16][17]

Q4: What are the expected this compound MIC ranges for susceptible and resistant bacteria?

A4: MIC breakpoints for this compound can vary depending on the bacterial species and the guidelines used (e.g., CLSI, EUCAST). Generally, for Enterobacteriaceae, isolates with an MIC ≤ 8 µg/mL are considered susceptible, while those with an MIC ≥ 32 µg/mL are considered resistant. However, it is crucial to consult the latest guidelines from regulatory bodies for the most accurate interpretation.

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Assay
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent MIC results for the same isolate. Inoculum size variation. Improper antibiotic dilution series. Contamination of the bacterial culture.Ensure the inoculum is standardized to a 0.5 McFarland standard. Carefully prepare fresh serial dilutions for each experiment. Streak the inoculum on an agar plate to check for purity.[18]
Control strain MIC is out of the acceptable range. Improper storage of this compound stock solution. Incorrect preparation of the antibiotic dilutions. The control strain has developed resistance or is contaminated.Store antibiotic stocks at the recommended temperature (typically -20°C or lower). Double-check all calculations and pipetting steps during dilution preparation. Obtain a fresh, certified control strain and verify its purity.[19]
No bacterial growth in the positive control well. Inactive or non-viable bacterial inoculum. Incorrect growth medium was used. Incubation conditions are not optimal.Use a fresh overnight culture for the inoculum. Verify that the correct broth medium and supplements were used. Check incubator temperature and atmospheric conditions.
β-Lactamase Detection (Nitrocefin Assay)
Problem Possible Cause(s) Troubleshooting Steps
False-positive result (color change in the negative control). Contamination of reagents or disposables with β-lactamase. Spontaneous degradation of Nitrocefin.Use sterile, disposable materials. Prepare fresh Nitrocefin solution for each assay and protect it from light.[20]
False-negative result (no color change with a known β-lactamase producer). Inactive Nitrocefin. Insufficient enzyme concentration in the bacterial lysate. Presence of β-lactamase inhibitors in the sample.Test the Nitrocefin with a purified β-lactamase enzyme. Increase the amount of bacterial lysate used in the assay. Ensure the sample preparation method does not introduce inhibitory substances.
PCR for Resistance Genes
Problem Possible Cause(s) Troubleshooting Steps
No PCR product. Poor quality or insufficient DNA template. Incorrect primer design or concentration. Suboptimal PCR cycling conditions.Purify the template DNA and quantify its concentration. Verify primer sequences and optimize their concentration. Perform a temperature gradient PCR to find the optimal annealing temperature.[8][21][22]
Non-specific PCR bands. Annealing temperature is too low. Primer-dimer formation. High concentration of template DNA or primers.Increase the annealing temperature in increments of 2°C. Redesign primers to avoid self-complementarity. Reduce the concentration of the DNA template and primers.[8][21]
No amplification in a phenotypically resistant isolate. The resistance mechanism is not the one being targeted by the PCR primers. Novel or mutated resistance gene that is not recognized by the primers.Test for other resistance mechanisms (e.g., efflux pump activity, PBP mutations). Consider sequencing the genome of the isolate to identify novel resistance determinants.[1]
Efflux Pump Assay (Ethidium Bromide-based)
Problem Possible Cause(s) Troubleshooting Steps
High background fluorescence. Autofluorescence from the growth medium. Ethidium bromide concentration is too high.Use a minimal medium with low autofluorescence. Optimize the ethidium bromide concentration to the lowest level that gives a detectable signal.[23][24]
No significant difference in fluorescence with and without an efflux pump inhibitor. The isolate does not have an active efflux pump for this compound. The inhibitor used is not effective against the specific efflux pump. The inhibitor concentration is too low.Confirm the presence of efflux pump genes by PCR. Test a panel of different efflux pump inhibitors. Perform a dose-response experiment to determine the optimal inhibitor concentration.[8][25]

Data Presentation

Table 1: Prevalence of β-Lactamase Genes in Cephalosporin-Resistant Klebsiella pneumoniae

β-Lactamase GenePrevalence (%)Reference
blaCTX-M68.42 - 100[3][4][11][16][26]
blaTEM34.61 - 100[3][4]
blaSHV46.15 - 57.89[3][4]

Table 2: Effect of Efflux Pump Inhibitors (EPIs) on Cephalosporin MICs

Bacterial SpeciesCephalosporinEfflux Pump InhibitorFold Reduction in MICReference
E. coliCiprofloxacinNMP≥4[27]
E. coliMultipleIndole derivatives2-64[27]
P. aeruginosaCeftazidimeRP18[12]
P. aeruginosaCefotaximePAβN2-4[28]
A. baumanniiCiprofloxacinCCCP2-64[27]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile distilled water) to a high concentration (e.g., 1024 µg/mL). Filter-sterilize the stock solution.

  • Prepare Serial Dilutions: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row. Add 100 µL of the this compound stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Prepare Bacterial Inoculum: From a fresh overnight culture on an agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension 1:150 in MHB to achieve a concentration of approximately 1 x 106 CFU/mL.

  • Inoculate the Plate: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 105 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Interpret Results: The MIC is the lowest concentration of this compound at which there is no visible growth.[1][5][13][14][15]

Protocol 2: Detection of β-Lactamase Activity using the Nitrocefin Assay
  • Prepare Bacterial Lysate: Grow the bacterial isolate in broth to the mid-log phase. Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a chemical lysis agent. Centrifuge to pellet the cell debris and collect the supernatant containing the crude enzyme extract.

  • Prepare Nitrocefin Solution: Prepare a fresh solution of Nitrocefin (a chromogenic cephalosporin) in a suitable buffer (e.g., phosphate buffer, pH 7.0). Protect the solution from light.

  • Perform the Assay: In a 96-well plate, add a small volume of the bacterial lysate to a well. Add the Nitrocefin solution to the well and mix.

  • Measure Absorbance: Immediately measure the absorbance at 490 nm in a microplate reader. Continue to take readings every minute for 30-60 minutes.

  • Interpret Results: An increase in absorbance over time, indicated by a color change from yellow to red, signifies the hydrolysis of Nitrocefin and the presence of β-lactamase activity.[17][29]

Protocol 3: PCR Detection of AmpC β-Lactamase Genes
  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

  • Prepare PCR Reaction Mixture: In a PCR tube, prepare a reaction mixture containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers specific for the AmpC gene family of interest, and the extracted template DNA. Include a positive control (DNA from a known AmpC-producing strain) and a negative control (no template DNA).

  • Perform PCR Amplification: Place the PCR tubes in a thermal cycler and run a program with the following general steps: initial denaturation (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (e.g., 95°C for 30 seconds), annealing (e.g., 55-65°C for 30 seconds, optimize for specific primers), and extension (e.g., 72°C for 1 minute). A final extension step (e.g., 72°C for 5-10 minutes) is also included.

  • Analyze PCR Products: Run the PCR products on an agarose gel containing a DNA stain (e.g., ethidium bromide). Visualize the DNA bands under UV light.

  • Interpret Results: The presence of a band of the expected size in the lane corresponding to the test isolate indicates the presence of the targeted AmpC gene.[6][10][14][15][30][31][32]

Protocol 4: Outer Membrane Protein (Porin) Extraction and Analysis
  • Cell Lysis and Membrane Fractionation: Grow a bacterial culture to the late exponential phase. Harvest the cells and lyse them using a French press or sonication. Separate the inner and outer membranes by ultracentrifugation and selective solubilization of the inner membrane with a detergent like N-lauroylsarcosine.[13][31]

  • Protein Extraction: Resuspend the outer membrane pellet in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize the outer membrane proteins.

  • SDS-PAGE Analysis: Denature the extracted proteins in a sample buffer containing SDS and a reducing agent. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize Proteins: Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.

  • Interpret Results: Compare the protein banding pattern of the resistant isolate to that of a susceptible, wild-type strain. The absence or a significant reduction in the intensity of a band corresponding to a major porin (e.g., OmpC or OmpF in E. coli) suggests a porin-deficient resistance mechanism.[13][31]

Visualizations

Experimental_Workflow_for_Cefroxadine_Resistance_Characterization cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_proteomic Proteomic Analysis pheno_start Clinical Isolate mic_test MIC Determination (Broth Microdilution) pheno_start->mic_test bl_assay β-Lactamase Assay (Nitrocefin) pheno_start->bl_assay epi_assay Efflux Pump Assay (Ethidium Bromide) pheno_start->epi_assay geno_start DNA Extraction pheno_start->geno_start prot_start Outer Membrane Protein Extraction pheno_start->prot_start pcr PCR for Resistance Genes (e.g., blaCTX-M, ampC) mic_test->pcr Resistant (High MIC) bl_assay->pcr Positive epi_assay->pcr Efflux Positive geno_start->pcr sequencing Gene Sequencing (PBP & Porin mutations) pcr->sequencing sds_page SDS-PAGE prot_start->sds_page sds_page->sequencing Altered Porin Profile

Caption: Experimental workflow for characterizing this compound resistance.

Cefroxadine_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance This compound This compound porin Porin Channel This compound->porin Entry porin_mutation Porin Mutation (Reduced Entry) outer_membrane Outer Membrane periplasm Periplasm pbp Penicillin-Binding Protein (PBP) periplasm->pbp Binding & Inhibition of Cell Wall Synthesis beta_lactamase_hydrolysis Enzymatic Degradation efflux Active Efflux inner_membrane Inner Membrane cytoplasm Cytoplasm porin->periplasm pbp_mutation PBP Alteration (Reduced Binding) efflux_pump Efflux Pump efflux_pump->this compound Expulsion beta_lactamase β-Lactamase beta_lactamase->this compound Hydrolysis porin_mutation->porin pbp_mutation->pbp

Caption: Overview of this compound resistance mechanisms in Gram-negative bacteria.

References

Technical Support Center: Overcoming Cefroxadine Resistance Mediated by Beta-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefroxadine and encountering beta-lactamase-mediated resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound resistance mediated by beta-lactamases?

A1: this compound is a first-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] The most common mechanism of resistance to this compound is the production of beta-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the beta-lactam ring of this compound, rendering the antibiotic inactive and unable to bind to its PBP targets.[1]

Q2: Which types of beta-lactamases are known to inactivate this compound?

A2: As a first-generation cephalosporin, this compound is susceptible to hydrolysis by various beta-lactamases, particularly cephalosporinases (Ambler Class C). It is also known to be hydrolyzed by some broad-spectrum beta-lactamases.[3]

Q3: How can I overcome this compound resistance in my experiments?

A3: The most common strategy is to use this compound in combination with a beta-lactamase inhibitor. These inhibitors bind to and inactivate the beta-lactamase enzyme, protecting this compound from hydrolysis and allowing it to exert its antibacterial effect. Commonly used beta-lactamase inhibitors include clavulanic acid, sulbactam, and tazobactam.

Q4: How do I select the appropriate beta-lactamase inhibitor to use with this compound?

A4: The choice of inhibitor depends on the specific beta-lactamase produced by the bacterial strain you are working with. Different inhibitors have varying efficacy against different classes of beta-lactamases. For example, clavulanic acid is potent against many Class A beta-lactamases, while avibactam has a broader spectrum that includes some Class C and D enzymes. It is recommended to perform synergy testing, such as a checkerboard assay, to determine the most effective combination for your specific strain.

Q5: Where can I find information on the signaling pathways involved in beta-lactamase production?

A5: In many Gram-negative bacteria, the production of beta-lactamases, particularly the AmpC cephalosporinase, is inducible. The most well-characterized pathway is the AmpG-AmpR-AmpC signaling cascade. This pathway is triggered by the presence of certain beta-lactam antibiotics, which leads to the upregulation of ampC gene expression and increased production of the beta-lactamase enzyme. Understanding this pathway can provide insights into potential strategies to suppress resistance.[1][3][4]

Troubleshooting Guides

Problem 1: High Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Possible Cause: The bacterial strain may be producing a beta-lactamase that is effectively hydrolyzing this compound.

Troubleshooting Steps:

  • Confirm Beta-Lactamase Production: Perform a beta-lactamase activity assay to confirm that the resistance is due to enzymatic inactivation of this compound.

  • Synergy Testing: Conduct a checkerboard assay to evaluate the synergistic effect of this compound with different beta-lactamase inhibitors (e.g., clavulanic acid, sulbactam, tazobactam). A significant reduction in the MIC of this compound in the presence of an inhibitor indicates that beta-lactamase production is the primary resistance mechanism.

  • Select the Optimal Combination: Based on the synergy testing results, select the this compound-inhibitor combination that demonstrates the most potent synergistic effect (lowest Fractional Inhibitory Concentration (FIC) index).

Problem 2: Inconsistent results in this compound susceptibility testing.

Possible Cause: The beta-lactamase produced by your bacterial strain may be inducible, leading to variable levels of resistance depending on the experimental conditions.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Ensure a consistent and standardized inoculum is used for all experiments, as the density of the bacterial culture can influence the outcome of susceptibility tests.

  • Pre-incubation with Inducer: Consider pre-incubating the bacterial culture with a sub-inhibitory concentration of a known beta-lactamase inducer (e.g., cefoxitin) to ensure consistent and maximal expression of the beta-lactamase before performing the this compound susceptibility test.

  • Verify Genetic Basis: Use molecular techniques such as PCR to detect the presence of known beta-lactamase genes (e.g., ampC, blaTEM, blaSHV, blaCTX-M) to confirm the genetic basis of resistance.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Clinical Isolates

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli1004>128
Klebsiella pneumoniae1004>128
Proteus mirabilis50864
Staphylococcus aureus (Methicillin-susceptible)10024

Data sourced from a study on the in vitro activity of this compound.

Table 2: Inhibitory Concentration (IC₅₀) of Beta-Lactamase Inhibitors against Different Beta-Lactamase Classes

Beta-Lactamase InhibitorTarget Beta-Lactamase ClassRepresentative EnzymeIC₅₀ (nM)
Clavulanic AcidClass ATEM-1~130
Class CAmpC~1,000,000
SulbactamClass ATEM-1Varies
Class CAmpCVaries
TazobactamClass ATEM-1~40
Class CAmpC~5000

Note: IC₅₀ values can vary significantly depending on the specific enzyme variant and experimental conditions. This table provides a general comparison.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound powder

  • Beta-lactamase inhibitor (e.g., clavulanic acid)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare a concentrated stock solution of this compound and the beta-lactamase inhibitor in a suitable solvent.

  • Prepare Serial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a range of concentrations.

    • If testing a combination, add a fixed concentration of the beta-lactamase inhibitor to each well containing the this compound dilutions.

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain in CAMHB to the logarithmic phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Beta-Lactamase Activity Assay (Nitrocefin Assay)

This colorimetric assay is a rapid method to detect beta-lactamase production.

Materials:

  • Nitrocefin (a chromogenic cephalosporin)

  • Bacterial culture or cell lysate

  • Phosphate buffer (pH 7.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare Bacterial Sample:

    • For whole-cell assays, resuspend a bacterial colony in phosphate buffer.

    • For cell lysates, sonicate or chemically lyse the bacterial cells and clarify the lysate by centrifugation.

  • Prepare Nitrocefin Solution: Dissolve nitrocefin in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in phosphate buffer.

  • Assay:

    • Add the bacterial sample to a well of the microtiter plate.

    • Add the nitrocefin solution to initiate the reaction.

    • Include a negative control (buffer only) and a positive control (a known beta-lactamase-producing strain).

  • Measure Absorbance: Monitor the change in absorbance at 486 nm over time using a microplate reader. Hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

  • Interpret Results: A rapid increase in absorbance indicates the presence of beta-lactamase activity.

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of combining this compound with a beta-lactamase inhibitor.

Materials:

  • This compound and beta-lactamase inhibitor stock solutions

  • 96-well microtiter plates

  • CAMHB

  • Bacterial inoculum prepared as for the MIC assay

Procedure:

  • Prepare Drug Dilutions:

    • In a 96-well plate, create a two-dimensional array of drug concentrations.

    • Dilute this compound serially along the y-axis (rows).

    • Dilute the beta-lactamase inhibitor serially along the x-axis (columns).

  • Inoculation: Inoculate all wells with the prepared bacterial suspension (final concentration of ~5 x 10⁵ CFU/mL). Include appropriate growth and sterility controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)

    • FIC Index = FIC of this compound + FIC of Inhibitor

  • Interpret the FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Mandatory Visualizations

beta_lactamase_induction cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta-Lactam Beta-Lactam PBP PBP Beta-Lactam->PBP Inhibition Lytic Transglycosylase Lytic Transglycosylase PBP->Lytic Transglycosylase Dysregulation Muropeptides Muropeptides Lytic Transglycosylase->Muropeptides Generation AmpD AmpD Muropeptides->AmpD Hydrolysis AmpG AmpG Muropeptides->AmpG Transport UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide AmpR_inactive AmpR (Inactive) UDP-MurNAc-pentapeptide->AmpR_inactive Binds to AmpR_active AmpR (Active) AmpR_inactive->AmpR_active Conformational Change ampC_promoter ampC promoter AmpR_active->ampC_promoter Binds and Activates ampC_gene ampC gene ampC_promoter->ampC_gene Transcription Beta-Lactamase Beta-Lactamase ampC_gene->Beta-Lactamase Translation Beta-Lactamase->Beta-Lactam Hydrolysis

Caption: AmpG-AmpR-AmpC pathway for inducible beta-lactamase production.

experimental_workflow start Start: Suspected this compound Resistance mic_test Perform this compound MIC Assay start->mic_test decision_mic MIC > Breakpoint? mic_test->decision_mic beta_lactamase_assay Beta-Lactamase Activity Assay decision_mic->beta_lactamase_assay Yes outcome_susceptible Strain is Susceptible decision_mic->outcome_susceptible No decision_bl Beta-Lactamase Positive? beta_lactamase_assay->decision_bl synergy_test Checkerboard Synergy Assay (this compound + Inhibitors) decision_bl->synergy_test Yes outcome_no_bl No Beta-Lactamase Activity: Investigate Other Mechanisms decision_bl->outcome_no_bl No analyze_fic Calculate and Analyze FIC Index synergy_test->analyze_fic outcome_synergy Synergistic Combination Identified analyze_fic->outcome_synergy FIC ≤ 0.5 outcome_no_synergy No Synergy: Investigate Other Resistance Mechanisms analyze_fic->outcome_no_synergy FIC > 0.5

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Cefroxadine Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature with specific quantitative data on the stability and degradation of cefroxadine in aqueous solutions is limited. This guide provides general information based on the known behavior of cephalosporin antibiotics, which are structurally related to this compound. Researchers should perform their own stability studies to determine the specific degradation profile of this compound under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: Like other β-lactam antibiotics, the stability of this compound in aqueous solutions is primarily influenced by:

  • pH: The rate of degradation is highly dependent on the pH of the solution. Cephalosporins generally exhibit maximum stability in the slightly acidic to neutral pH range (typically pH 4-7).[1][2] Degradation is often catalyzed by both hydrogen ions (acidic conditions) and hydroxide ions (alkaline conditions).[2][3]

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • Presence of other substances: Buffers, metal ions, and oxidizing agents can potentially catalyze degradation.

Q2: What is the main degradation pathway for this compound in aqueous solutions?

A2: The most common degradation pathway for cephalosporins, and therefore likely for this compound, is the hydrolysis of the β-lactam ring.[3] This cleavage renders the antibiotic inactive as the intact β-lactam ring is essential for its antibacterial activity.[4] Other potential degradation reactions include hydrolysis of other functional groups in the molecule.

Q3: How can I prepare a stable aqueous solution of this compound for my experiments?

A3: To enhance the stability of this compound solutions:

  • Prepare solutions fresh whenever possible.

  • Use a buffer system to maintain the pH within the optimal stability range (typically pH 4-7 for cephalosporins).[1]

  • Store solutions at low temperatures (e.g., 2-8 °C) and protect them from light.

  • Use high-purity water and avoid contamination with substances that could catalyze degradation.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound are not well-documented in publicly available literature. However, based on the degradation of other cephalosporins, potential degradation products could result from the cleavage of the β-lactam ring.[3] For some cephalosporins with an α-amino group on the side chain, fluorescent pyrazine derivatives have been identified as degradation products.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of antibacterial activity in prepared this compound solution. Degradation of this compound due to improper storage conditions (e.g., high temperature, inappropriate pH, light exposure).Prepare fresh solutions before each experiment. Store stock solutions at 2-8°C in the dark. Ensure the pH of the solution is within the optimal stability range for cephalosporins (pH 4-7).
Inconsistent results in bioassays using this compound solutions. Variable degradation of this compound between different batches of solutions.Standardize the preparation and storage protocol for your this compound solutions. Perform a stability study under your specific experimental conditions to understand the degradation kinetics.
Appearance of unknown peaks in HPLC analysis of this compound samples. Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating HPLC method.
Precipitation observed in this compound solution. Poor solubility at the prepared concentration and pH, or formation of insoluble degradation products.Check the solubility of this compound at the desired pH and temperature. Consider using a co-solvent if solubility is an issue. If precipitation is due to degradation, prepare fresh solutions.

Data on Cephalosporin Stability (Illustrative Examples)

Since specific quantitative data for this compound is scarce, the following table presents stability data for other cephalosporins to illustrate general trends.

Cephalosporin Condition Half-life (t½) Reference
CefotaximepH 1.0, 35°C~25 hours[7]
CephalexinpH 1.0, 35°CSignificantly more stable than cephalothin[3]
CefuroximepH 4-7, 25°C1.2 days (time to 90% potency)[8]
AmpicillinpH 7, 25°C5.3 to 27 days[2]
CefalotinpH 7, 25°C5.3 to 27 days[2]
CefoxitinpH 7, 25°C5.3 to 27 days[2]

Experimental Protocols

General Protocol for Forced Degradation Study of a Cephalosporin

Forced degradation studies are essential to develop and validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the cephalosporin (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.

  • Thermal Degradation: Expose the solid drug powder or a solution to elevated temperatures (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the drug to UV and/or visible light for a defined period. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate the parent drug from its degradation products.

General Protocol for a Stability-Indicating HPLC Method Development
  • Column Selection: A reversed-phase C18 column is commonly used for the analysis of cephalosporins.

  • Mobile Phase Selection: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for the best separation and stability of the analyte.

  • Detection: UV detection is commonly used, with the wavelength selected based on the UV spectrum of the cephalosporin.

  • Method Validation: The developed method should be validated according to ICH guidelines, including specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to stress conditions base Base Hydrolysis stock->base Expose to stress conditions oxidative Oxidative Degradation stock->oxidative Expose to stress conditions thermal Thermal Degradation stock->thermal Expose to stress conditions photo Photolytic Degradation stock->photo Expose to stress conditions hplc HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidative->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples validation Method Validation hplc->validation Validate method

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound (Active) inactive Inactive Products This compound->inactive β-Lactam Ring Hydrolysis

Caption: Generalized degradation pathway for this compound.

References

Technical Support Center: Troubleshooting Cefroxadine Instability in In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefroxadine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in in-vitro experimental settings. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to drug instability?

A1: Yes, inconsistent results are a common indicator of antibiotic instability. This compound, like other β-lactam antibiotics, is susceptible to degradation in aqueous solutions. This degradation can lead to a decrease in the effective concentration of the active compound, resulting in variability in your experimental outcomes. Factors such as pH, temperature, and the composition of your culture medium can significantly influence the stability of this compound.

Q2: What are the primary factors that affect this compound stability in in-vitro experiments?

A2: The stability of this compound in solution is primarily influenced by:

  • pH: this compound is most stable in a slightly acidic to neutral pH range. For the structurally similar compound, cephradine, optimal stability is observed between pH 4 and 5. Deviations towards alkaline or strongly acidic conditions can accelerate degradation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of this compound. For optimal stability, stock solutions should be stored at low temperatures, and prolonged incubation at 37°C should be considered a factor in its degradation.

  • Light Exposure: Some cephalosporins are sensitive to light. While specific data for this compound is limited, it is good laboratory practice to protect stock solutions from light.

  • Cell Culture Media Components: Components in complex media, such as serum proteins and certain ions, can potentially interact with this compound and affect its stability.

Q3: How should I prepare and store my this compound stock solutions to maximize stability?

A3: To ensure the potency of your this compound stock solutions, follow these guidelines:

  • Solvent: Dissolve this compound powder in a suitable sterile solvent, such as sterile water or a buffer with a slightly acidic pH (around 4-5).

  • Concentration: Prepare a concentrated stock solution (e.g., 10-100 mg/mL) to minimize the volume added to your experimental setup.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage Temperature: Store aliquots at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable, but the solution should be used within a few days.

  • Light Protection: Store aliquots in amber tubes or wrap them in foil to protect them from light.

Troubleshooting Guides

Issue 1: Loss of this compound Potency Over Time in Culture

Symptoms:

  • Decreased antibacterial effect in longer-term experiments (e.g., 48-72 hours).

  • Need to use higher concentrations of this compound than initially determined to achieve the same biological effect.

  • Inconsistent dose-response curves.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH of the Culture Medium The pH of cell culture media is typically around 7.2-7.4, which may not be optimal for this compound stability. Consider performing a pilot study to assess the half-life of this compound in your specific medium. If significant degradation is observed, you may need to replenish the this compound at specific time points during your experiment.
Incubation Temperature The standard incubation temperature of 37°C will accelerate the degradation of this compound. Factor this into your experimental design. For experiments longer than 24 hours, consider adding fresh this compound at intermediate time points.
Interaction with Media Components Components of your cell culture medium, such as proteins in Fetal Bovine Serum (FBS), may bind to this compound, reducing its bio-availability. Some studies on other cephalosporins suggest that binding to serum albumin can occur.[1][2][3] If you suspect this is an issue, you could consider reducing the serum concentration if your cell line permits, or increasing the initial this compound concentration to compensate for binding.
Issue 2: Unexpected Cellular Responses or Toxicity

Symptoms:

  • Cellular stress or toxicity at concentrations that should be well-tolerated.

  • Unexplained changes in cell morphology or growth rates.

  • Activation of cellular pathways unrelated to the expected mechanism of action of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of Degradation Products The breakdown of this compound can lead to the formation of new chemical entities. These degradation products may have their own biological activities, which could be responsible for the unexpected cellular responses. It is crucial to use freshly prepared this compound solutions for each experiment to minimize the presence of degradation products.
Contamination of Stock Solution If stock solutions are not prepared and stored under sterile conditions, they can become contaminated with bacteria or fungi. This contamination, rather than the this compound itself, could be causing the observed cellular effects. Always use sterile techniques when preparing and handling stock solutions.

Data Presentation: this compound Stability

Due to the limited availability of specific quantitative stability data for this compound in various in-vitro conditions, the following table provides a general overview based on data for the structurally similar compound, cephradine, and general knowledge of cephalosporin stability.

Condition Parameter Observation for Structurally Similar Cephalosporins (Cephradine) Recommendation for this compound Experiments
pH StabilityMost stable at pH 4-5.Prepare stock solutions in a slightly acidic buffer. Be aware that the pH of standard cell culture media (7.2-7.4) may lead to faster degradation.
Temperature Storage of Stock SolutionsFrozen (-20°C to -80°C) is recommended for long-term stability.Aliquot and store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Temperature In-vitro Experiment (37°C)Degradation is accelerated at 37°C.For experiments lasting longer than 24 hours, consider replenishing this compound.
Light ExposureCephalosporins can be light-sensitive.Protect stock solutions and experimental setups from direct light.
Cell Culture Media InteractionPotential for interaction with media components, especially serum proteins.Perform pilot studies to determine the stability of this compound in your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, pyrogen-free water or a suitable sterile buffer (e.g., citrate buffer, pH 4.5)

  • Sterile, conical tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of sterile solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into single-use, light-protected (e.g., amber) tubes.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the half-life of this compound in a specific cell culture medium at 37°C.

Materials:

  • This compound stock solution

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without supplements (e.g., FBS)

  • Sterile culture plates or tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or another suitable analytical method like LC-MS.

  • Appropriate mobile phase for HPLC analysis.

Procedure:

  • Prepare the cell culture medium to be tested (e.g., DMEM + 10% FBS).

  • Spike the medium with a known concentration of this compound from your stock solution (e.g., 50 µg/mL).

  • Immediately take a sample (t=0) and store it at -80°C for later analysis.

  • Incubate the remaining medium at 37°C in a CO₂ incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store these samples at -80°C.

  • Once all samples are collected, thaw them and prepare them for HPLC analysis according to a validated protocol for this compound quantification.

  • Analyze the concentration of this compound in each sample by HPLC.

  • Plot the concentration of this compound versus time and calculate the half-life (t₁/₂) of the compound in the tested medium.

Visualizations

Signaling Pathways and Experimental Workflows

Cefroxadine_Degradation_Pathway This compound This compound (Active β-Lactam Ring) Hydrolysis Hydrolysis of β-Lactam Ring This compound->Hydrolysis Degradation Inactive_Metabolite Inactive Metabolite (Opened β-Lactam Ring) Hydrolysis->Inactive_Metabolite Factors Influencing Factors: - pH (alkaline/acidic) - Temperature (e.g., 37°C) - Enzymes (in serum) Factors->Hydrolysis caption Fig 1. General degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Spike Spike Medium with This compound Prep_Stock->Spike Prep_Media Prepare Cell Culture Medium Prep_Media->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Quantify this compound (e.g., HPLC) Sample->Analyze Calculate Calculate Half-Life Analyze->Calculate caption Fig 2. Workflow for assessing this compound stability.

Troubleshooting_Tree Start Inconsistent Experimental Results with this compound Check_Prep Review Stock Solution Preparation and Storage Start->Check_Prep Check_Protocol Examine Experimental Protocol Start->Check_Protocol Sol_Fresh Prepare Fresh Stock Solution Check_Prep->Sol_Fresh Incorrect? Sol_Storage Ensure Proper Storage (-20°C/-80°C, light-protected) Check_Prep->Sol_Storage Incorrect? Exp_Duration Consider Experiment Duration (>24h) Check_Protocol->Exp_Duration Long? Media_Comp Investigate Media Component Interactions Check_Protocol->Media_Comp Complex? Replenish Action: Replenish this compound During Experiment Exp_Duration->Replenish Pilot_Study Action: Conduct Stability Pilot Study Media_Comp->Pilot_Study caption Fig 3. Troubleshooting decision tree for this compound.

References

Impact of pH and temperature on Cefroxadine stability in laboratory settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH and temperature on the stability of Cefroxadine in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound stability in aqueous solutions?

A1: The stability of this compound, a β-lactam antibiotic, is primarily influenced by the pH of the solution and the storage temperature. Like other cephalosporins, this compound is susceptible to hydrolysis, which leads to the opening of the β-lactam ring and loss of antibacterial activity.[1][2][3]

Q2: At what pH is this compound most stable?

A2: Generally, cephalosporins exhibit maximum stability in the slightly acidic to neutral pH range (pH 4-7).[4] this compound, being a deacetoxycephalosporin, is considered to be fairly stable in acidic conditions.[2] Extreme alkaline and strongly acidic conditions can significantly accelerate its degradation.

Q3: How does temperature affect the degradation rate of this compound?

A3: The degradation of this compound is temperature-dependent and follows the principles of chemical kinetics. As a general rule, an increase in temperature accelerates the rate of hydrolysis.[3][5] It is crucial to control the temperature during storage and experimentation to ensure the integrity of the compound.

Q4: What are the expected degradation products of this compound under hydrolytic stress?

A4: The primary degradation pathway for this compound under hydrolytic conditions (both acidic and alkaline) is the cleavage of the β-lactam ring.[6] This results in the formation of inactive degradation products. The specific structures of the degradation products can be identified using techniques like HPLC-MS.

Q5: How can I monitor the stability of my this compound samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[7][8][9][10][11] This method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound potency in solution. The pH of the solution may be too high or too low.Prepare solutions in a buffered system within the optimal pH range of 4-7. Verify the pH of your solutions before and during the experiment.
The storage temperature is too high.Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or frozen) and protect them from light.
Inconsistent results in stability studies. Fluctuation in experimental temperature.Use a calibrated and temperature-controlled incubator or water bath for your stability studies.
Inaccurate pH measurement or control.Calibrate your pH meter regularly. Use high-quality buffers and verify their pH at the experimental temperature.
Degradation during sample preparation or analysis.Minimize the time samples are kept at room temperature before analysis. Use a validated stability-indicating analytical method.
Appearance of unexpected peaks in the chromatogram. Formation of secondary degradation products.This can occur under harsh stress conditions. Characterize these peaks using mass spectrometry (MS) to understand the degradation pathway better.
Contamination of the sample or mobile phase.Ensure proper cleaning of all glassware and use high-purity solvents and reagents for your HPLC analysis.

Data Presentation

Table 1: Illustrative Degradation of this compound at Various pH and Temperature Conditions

Disclaimer: The following data is illustrative and based on the general behavior of cephalosporins. Actual degradation rates should be determined experimentally.

Temperature (°C)pHHalf-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
252.01200.00578
255.05000.00139
257.03500.00198
259.0500.01386
405.01500.00462
605.0300.02310

Experimental Protocols

Protocol 1: Determination of this compound Stability under Varying pH Conditions
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers) at a constant ionic strength.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent if necessary). Dilute the stock solution with each buffer to a final concentration of approximately 1 mg/mL.[12]

  • Incubation: Incubate the prepared samples in a constant temperature bath set at a specific temperature (e.g., 25 °C, 40 °C, or 60 °C).

  • Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

  • Sample Analysis: Immediately analyze the withdrawn aliquots using a validated stability-indicating HPLC method to determine the concentration of the remaining intact this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the regression line, and the half-life (t½) can be calculated using the formula t½ = 0.693/k.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Forced Degradation Studies: Subject this compound to forced degradation under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to generate degradation products.[12]

  • Chromatographic Conditions Optimization:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

    • Detection: UV detection at the λmax of this compound (e.g., around 260 nm).

    • Flow Rate and Temperature: Optimize for best separation and peak shape.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Cefroxadine_Degradation_Pathway This compound This compound (Active) Hydrolysis Hydrolysis (Acidic or Alkaline) This compound->Hydrolysis pH, Temperature DegradationProduct Inactive Degradation Product (Opened β-lactam ring) Hydrolysis->DegradationProduct

Caption: this compound degradation pathway.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) prep_samples Prepare this compound Samples prep_buffers->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (k, t½) hplc->data_analysis

Caption: Experimental workflow for stability testing.

pH_Temp_Stability_Relationship cluster_factors Influencing Factors cluster_outcome Outcome pH pH Stability This compound Stability pH->Stability Optimal Range (e.g., 4-7) Degradation Degradation Rate pH->Degradation Extremes Accelerate Temp Temperature Temp->Degradation Higher Temp Increases Rate Stability->Degradation

Caption: Relationship between pH, temperature, and stability.

References

Mitigating Cefroxadine-induced side effects in animal research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefroxadine in animal research models. The information aims to help mitigate potential side effects and ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a first-generation cephalosporin antibiotic.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which leads to bacterial cell lysis and death.[1][2][3][4]

Q2: What are the common potential side effects of this compound in animal models?

A2: Based on studies of closely related first-generation cephalosporins, potential side effects in animal models may include gastrointestinal disturbances (such as diarrhea), nephrotoxicity (kidney damage), and at high doses, neurotoxicity (nervous system effects).[5][6][7][8] In rodents, administration of antibiotics can also lead to an enlargement of the cecum.[9]

Q3: Are there any known drug interactions with this compound?

A3: Yes, concurrent use of other nephrotoxic drugs, such as aminoglycosides or potent diuretics, can increase the risk of kidney damage.[2] Probenecid can increase this compound levels in the blood by inhibiting its excretion through the kidneys.[2]

Troubleshooting Guides

Issue 1: Animal exhibits signs of gastrointestinal distress (e.g., diarrhea, loose stools).
  • Question: My animal models are developing diarrhea after this compound administration. What can I do to mitigate this?

  • Answer: Antibiotic-associated diarrhea is a common side effect resulting from a disruption of the gut microbiota.[10][11][12] Consider the co-administration of probiotics to help restore the natural balance of gut bacteria.[10][11][12][13][14]

    • Mitigation Strategy: Probiotic Co-administration

      • Rationale: Probiotics can help maintain a healthy gut microbiome, compete with pathogenic bacteria, and improve the integrity of the gut barrier.[11][14][15][16]

      • Recommended Strains: Lactobacillus rhamnosus, Saccharomyces boulardii, and various Bifidobacterium strains have shown efficacy in preventing antibiotic-associated diarrhea.[14][16]

      • Protocol: See "Experimental Protocols" section for a detailed methodology.

Issue 2: Biomarkers indicate potential kidney damage (Nephrotoxicity).
  • Question: I'm observing elevated creatinine and BUN levels in my animal models. How can I protect against this compound-induced nephrotoxicity?

  • Answer: High doses of cephalosporins can potentially induce nephrotoxicity, characterized by damage to the renal tubules.[17] This is often linked to oxidative stress and lipid peroxidation in the kidneys.[4][18][19]

    • Mitigation Strategy: Antioxidant Supplementation

      • Rationale: Antioxidants can help neutralize reactive oxygen species and reduce lipid peroxidation, thereby protecting kidney cells from damage.[4][18][19]

      • Recommended Agents: Vitamin E has shown protective effects against cephalosporin-induced nephrotoxicity in rat models.[4][18][19]

      • Protocol: See "Experimental Protocols" section for a detailed methodology.

Issue 3: Animal displays neurological symptoms (e.g., seizures, altered behavior).
  • Question: My animals are showing signs of neurotoxicity at high doses of this compound. What is the mechanism and how can it be managed?

  • Answer: Beta-lactam antibiotics, including cephalosporins, can induce neurotoxicity, which is thought to be mediated by the inhibition of the gamma-aminobutyric acid (GABA-A) receptor, a major inhibitory neurotransmitter in the central nervous system.[3][5][6][10][13][20] This risk is elevated in models with renal impairment.[3]

    • Management Strategy: Dose Adjustment and Monitoring

      • Rationale: Neurotoxicity is often dose-dependent.[5] Reducing the dosage or discontinuing the drug typically leads to the resolution of symptoms.[3]

      • Action: Carefully review and adjust the this compound dosage, especially in animals with any level of renal insufficiency. Monitor animals closely for any behavioral changes.

Data Presentation

Table 1: Summary of Potential Side Effects and Mitigation Strategies

Side EffectAffected Organ SystemPotential Biomarkers/SymptomsMitigation StrategyAnimal Model
Gastrointestinal Distress DigestiveDiarrhea, loose stools, cecum enlargementProbiotic Co-administrationRodents, Dogs
Nephrotoxicity RenalIncreased serum creatinine, BUN; histopathological changes in renal tubulesAntioxidant (Vitamin E) SupplementationRats
Neurotoxicity NervousSeizures, myoclonus, altered behaviorDose reduction, careful monitoringRodents

Table 2: Quantitative Data on Vitamin E Protection Against Cephalosporin-Induced Nephrotoxicity in Rats

Data extrapolated from a study on cephaloridine, a structurally similar cephalosporin.

Treatment GroupRenal Malondialdehyde (MDA) (nmol/g tissue)p-Aminohippurate (PAH) Accumulation (S/M ratio)
Control ~1.5~8.0
Cephalosporin (1000 mg/kg) ~4.5~2.5
Cephalosporin + Vitamin E (400 mg/kg) ~2.0~6.0

(Source: Adapted from Cojocel et al., 2007)[18][19]

Experimental Protocols

Protocol 1: Mitigation of Gastrointestinal Side Effects with Probiotics
  • Animal Model: Wistar Rats (or other appropriate rodent model).

  • Groups:

    • Control (Vehicle only)

    • This compound only

    • Probiotic only

    • This compound + Probiotic

  • This compound Administration: Administer this compound at the desired therapeutic dose and route for your study.

  • Probiotic Formulation: A multi-strain probiotic containing Lactobacillus and Bifidobacterium species is recommended. A typical dose for rats is 10^9 to 10^10 CFU/day.

  • Administration Protocol:

    • Begin probiotic supplementation via oral gavage 3 days prior to the start of this compound treatment.

    • Continue daily probiotic administration throughout the this compound treatment period. To avoid direct antibiotic action on the probiotics, administer the probiotic at least 2 hours before or after this compound.

  • Monitoring:

    • Daily observation for clinical signs of diarrhea or changes in stool consistency.

    • At the end of the study, cecal contents can be collected for microbiome analysis.

Protocol 2: Mitigation of Nephrotoxicity with Vitamin E
  • Animal Model: Male Wistar Rats.

  • Groups:

    • Control (Saline)

    • Vitamin E only (400 mg/kg/day, i.p.)

    • This compound only (e.g., 1000 mg/kg/day, i.p.)

    • This compound + Vitamin E

  • Administration Protocol:

    • Administer Vitamin E (or its vehicle) intraperitoneally (i.p.) 1 hour before the administration of this compound.

    • Continue this pre-treatment for the duration of the this compound study (e.g., 3-5 days).

  • Monitoring and Endpoints:

    • Collect blood samples at baseline and at the end of the study to measure serum creatinine and Blood Urea Nitrogen (BUN) levels.

    • Upon euthanasia, harvest kidneys for histopathological examination to assess tubular necrosis.

    • Renal cortical slices can be prepared to measure the accumulation of p-aminohippurate (PAH) as an indicator of renal function.[4][18][19]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Animal Model Selection (e.g., Wistar Rats) B Group Allocation (Control, this compound, Mitigation) A->B C This compound Administration (Therapeutic Dose) B->C D Co-administration of Mitigating Agent (e.g., Probiotic or Antioxidant) B->D E Daily Clinical Observation (e.g., Diarrhea, Behavior) C->E D->E F Biochemical Analysis (Blood/Urine Samples) E->F G Histopathological Examination (Kidney, Intestine) F->G

Caption: General experimental workflow for assessing this compound side effects and mitigation.

neurotoxicity_pathway cluster_synapse Inhibitory Synapse GABA GABA Neurotransmitter GABA_R GABA-A Receptor GABA->GABA_R Binds to Neuron Postsynaptic Neuron GABA_R->Neuron Hyperpolarization (Inhibition) Effect Inhibition of GABA Binding This compound This compound (High Concentration) This compound->GABA_R Antagonizes Outcome Reduced Inhibition & Increased Neuronal Excitability (Potential for Seizures) Effect->Outcome nephrotoxicity_pathway Cef This compound (High Dose) ROS Increased Reactive Oxygen Species (ROS) Cef->ROS Induces LPO Lipid Peroxidation of Cell Membranes ROS->LPO Damage Renal Tubular Cell Damage LPO->Damage Nephro Nephrotoxicity Damage->Nephro VitE Vitamin E (Antioxidant) VitE->ROS Scavenges

References

Validation & Comparative

Cefroxadine vs. Cephalexin: A Comparative Guide on In Vitro Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial efficacy of Cefroxadine and Cephalexin, two first-generation cephalosporin antibiotics. The information presented is based on available experimental data to assist researchers and professionals in drug development and microbiological research.

Executive Summary

This compound and Cephalexin are both effective against a range of Gram-positive and some Gram-negative bacteria. In vitro studies suggest that this compound may exhibit greater potency against certain Gram-negative organisms, particularly Escherichia coli and Klebsiella pneumoniae, when compared to Cephalexin. Some research indicates that a 250 mg dose of this compound could be as effective as a 500 mg dose of Cephalexin, suggesting potentially higher in vivo efficacy. Furthermore, studies on urinary tract infections suggest that this compound may have a more rapid bactericidal effect than Cephalexin.

Comparative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Cephalexin against various clinically relevant bacterial isolates. MIC values are a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of this compound and Cephalexin

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)This compound-4
Cephalexin24
Staphylococcus epidermidis (MSSE)This compound-8
Cephalexin--
Escherichia coliThis compound4-
Cephalexin8>16
Klebsiella pneumoniaeThis compound4-
Cephalexin8>16
Proteus mirabilisThis compound8-
Cephalexin816
Streptococcus pneumoniae (Penicillin-Susceptible)This compound1-
Cephalexin--
Streptococcus pneumoniae (Penicillin-Not-Susceptible)This compound>16-
Cephalexin--
Haemophilus influenzaeThis compound8-
Cephalexin--
Moraxella catarrhalisThis compound4-
Cephalexin--

Note: "-" indicates that data was not available in the searched resources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Cephalexin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Mechanism of Action and Resistance

Signaling Pathway of Cephalosporin Action

Cephalosporins, including this compound and Cephalexin, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this pathway.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Inhibits Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains Integrity Cell_lysis Cell Lysis (Bacterial Death) Peptidoglycan_synthesis->Cell_lysis Leads to Cephalosporin This compound / Cephalexin Cephalosporin->PBP Binds to

Caption: Mechanism of action of this compound and Cephalexin.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized procedure crucial for assessing antibiotic efficacy.

Start Start Prep_Antibiotics Prepare Serial Dilutions of Antibiotics Start->Prep_Antibiotics Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculation Inoculate Microtiter Plate Prep_Antibiotics->Inoculation Prep_Inoculum->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read and Record MIC Incubation->Reading End End Reading->End

Caption: Broth microdilution MIC determination workflow.

Mechanisms of Bacterial Resistance to Cephalosporins

Bacteria have evolved several mechanisms to resist the action of cephalosporins. Understanding these is vital for the development of new antimicrobial strategies.

cluster_resistance Resistance Mechanisms Beta-lactamase β-Lactamase Production Cephalosporin This compound / Cephalexin Beta-lactamase->Cephalosporin Inactivates PBP_Alteration Alteration of PBPs Target Bacterial Cell Wall Synthesis PBP_Alteration->Target Reduces Binding Affinity Efflux_Pump Efflux Pumps Efflux_Pump->Cephalosporin Removes from Cell Porin_Modification Porin Channel Modification Porin_Modification->Cephalosporin Reduces Uptake Cephalosporin->Target Inhibits

Caption: Bacterial resistance mechanisms to cephalosporins.

Cefroxadine Demonstrates Superior Efficacy Over Cephalexin in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that cefroxadine, an oral cephalosporin, exhibits enhanced efficacy in treating systemic bacterial infections in murine models compared to the widely-used cephalexin. The findings, primarily based on a pivotal study by Yasuda et al. (1980), indicate that this compound is a more potent agent against key Gram-negative pathogens, Escherichia coli and Klebsiella pneumoniae.

This compound's enhanced antibacterial action is attributed to its stronger bactericidal effect and a greater affinity for penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis.[1] Specifically, this compound demonstrates a higher affinity for PBP-1Bs in E. coli when compared to cephalexin.[2][3] This heightened binding affinity is consistent with more intensive lytic activity against susceptible bacteria.[2][3]

Comparative In Vivo Efficacy

In systemic infection models in mice, this compound was consistently more active than cephalexin against both E. coli and K. pneumoniae.[2][3] The superior efficacy of this compound is quantitatively demonstrated by its lower 50% effective dose (ED₅₀) values, indicating that a smaller dose of this compound is required to protect 50% of the infected animals from mortality.

Pathogen Antibiotic ED₅₀ (mg/kg)
Escherichia coli ML4707This compound21.4
Cephalexin>100
Klebsiella pneumoniae GN6445This compound10.9
Cephalexin25.5

Table 1: Comparative ED₅₀ Values of this compound and Cephalexin in Murine Systemic Infection Models. Data sourced from Yasuda et al. (1980).

In Vitro Susceptibility

The in vivo findings are supported by in vitro susceptibility data. This compound has been shown to be approximately twofold more effective than cephalexin against E. coli and K. pneumoniae.[2][3] The minimum inhibitory concentrations (MICs) for this compound against clinical isolates are summarized below.

Bacterial Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Escherichia coli4-
Klebsiella pneumoniae4-
Proteus mirabilis8-
Methicillin-susceptible Staphylococcus aureus-4
Methicillin-susceptible Staphylococcus epidermidis-8
Penicillin-susceptible Streptococcus pneumoniae1-
Penicillin-not-susceptible Streptococcus pneumoniae>16-
Haemophilus influenzae8-
Moraxella catarrhalis4-

Table 2: In Vitro Activity of this compound Against Various Clinical Isolates. Data sourced from a study on major clinical isolates in Korea.[4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. The inhibition of PBP activity leads to a structurally-unsound cell wall, rendering the bacterium susceptible to osmotic lysis and death.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall This compound This compound This compound->PBP Binds to & Inhibits

Mechanism of action of this compound.

Experimental Protocols

The in vivo efficacy data presented is based on a standardized murine systemic infection model.

1. Animal Model:

  • Male mice (ddy strain), weighing approximately 20 g, were used for the infection studies.

2. Bacterial Strains:

  • Escherichia coli ML4707 and Klebsiella pneumoniae GN6445 were used as the infecting pathogens.

3. Infection Procedure:

  • Mice were intraperitoneally inoculated with a bacterial suspension containing 100 times the 50% lethal dose (LD₅₀) of the respective bacterial strain suspended in 0.5 ml of nutrient broth.

4. Treatment:

  • This compound and Cephalexin were administered orally at 0 and 3 hours post-infection.

  • The antibiotics were administered at various dose levels to determine the ED₅₀.

5. Endpoint:

  • The survival of the mice was recorded over a 7-day period.

  • The ED₅₀ was calculated based on the survival data.

cluster_workflow Experimental Workflow: Murine Systemic Infection Model start Start prep_bacteria Prepare Bacterial Inoculum (E. coli or K. pneumoniae) start->prep_bacteria infect Intraperitoneal Injection of Bacteria into Mice prep_bacteria->infect group Divide Mice into Treatment Groups infect->group treat Oral Administration of This compound or Cephalexin (0 and 3 hours post-infection) group->treat observe Observe for 7 Days treat->observe endpoint Record Survival Data & Calculate ED50 observe->endpoint end End endpoint->end

Workflow for the preclinical infection model.

Conclusion

The available preclinical data strongly support the superior efficacy of this compound over cephalexin in treating experimental systemic infections caused by E. coli and K. pneumoniae. This enhanced in vivo activity is underpinned by favorable in vitro potency and a higher affinity for its molecular target. These findings suggest that this compound may offer a therapeutic advantage in clinical settings where these pathogens are implicated. Further research is warranted to fully elucidate the clinical implications of these preclinical observations.

References

A Comparative Analysis of Cefroxadine and Amoxicillin-Clavulanate Activity Against Beta-Lactamase-Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the Agents

Cefroxadine is a first-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it functions by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. It is known to have activity against a range of Gram-positive and some Gram-negative bacteria. However, its susceptibility to degradation by β-lactamase enzymes can limit its effectiveness against resistant strains.

Amoxicillin-clavulanate is a combination product comprising the β-lactam antibiotic amoxicillin and the β-lactamase inhibitor clavulanic acid. Amoxicillin works by inhibiting bacterial cell wall synthesis. Clavulanic acid, on its own, has weak antibacterial activity. Its primary role is to inactivate a wide range of β-lactamase enzymes, thereby protecting amoxicillin from degradation and extending its spectrum of activity to include many amoxicillin-resistant, β-lactamase-producing bacteria.

In Vitro Activity Data

The following tables summarize the available minimum inhibitory concentration (MIC) data for this compound and amoxicillin-clavulanate against common β-lactamase-producing bacteria. It is crucial to reiterate that this data is compiled from separate studies and does not represent a direct, side-by-side comparison.

Table 1: In Vitro Activity of this compound against Selected Beta-Lactamase-Producing Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliNot Specified4>128
Klebsiella pneumoniaeNot Specified4>128
Moraxella catarrhalisNot Specified48

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of Amoxicillin-Clavulanate against Selected Beta-Lactamase-Producing Bacteria

Bacterial SpeciesNumber of IsolatesAmoxicillin-Clavulanate MIC Range (µg/mL)% Susceptible
Escherichia coli (Ampicillin-Resistant)10016 - 32 (MIC₅₀/₉₀)Not Specified
Haemophilus influenzae (β-lactamase positive)10≤0.25/0.12 - 2.0/1.0100
Staphylococcus aureus (β-lactamase positive)Not SpecifiedNot SpecifiedHigh

Experimental Protocols

The evaluation of the in vitro activity of antimicrobial agents is typically conducted using standardized methods, primarily minimum inhibitory concentration (MIC) determination.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The two main methods for determining MIC are broth dilution and agar dilution.

1. Broth Dilution Method:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a broth medium to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 10⁵ CFU/mL).

  • Serial Dilution of Antimicrobial Agent: A series of two-fold dilutions of the antimicrobial agent (this compound or amoxicillin-clavulanate) are prepared in a liquid growth medium in tubes or microtiter plates.

  • Inoculation: Each tube or well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated tubes or plates are incubated under specific conditions (e.g., 35°C for 18-24 hours).

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.

2. Agar Dilution Method:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared as in the broth dilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacteria on the agar surface.

Beta-Lactamase Production Testing:

The production of β-lactamase by bacterial isolates is a critical factor in determining their resistance to β-lactam antibiotics. This is often confirmed using a chromogenic cephalosporin test (e.g., nitrocefin test). A color change in the presence of the bacterial colony indicates the production of β-lactamase.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vitro activity of two antimicrobial agents against beta-lactamase-producing bacteria.

Experimental_Workflow cluster_0 Bacterial Isolate Preparation cluster_1 Antimicrobial Susceptibility Testing cluster_2 Data Analysis and Comparison Isolate Clinical Bacterial Isolates Culture Subculture and Purity Check Isolate->Culture BetaLactamase_Test Beta-Lactamase Production Test Culture->BetaLactamase_Test Inoculum Standardized Inoculum Preparation BetaLactamase_Test->Inoculum MIC_this compound MIC Determination (this compound) Inoculum->MIC_this compound MIC_AmoxClav MIC Determination (Amoxicillin-Clavulanate) Inoculum->MIC_AmoxClav Data_Collection Collect MIC Values MIC_this compound->Data_Collection MIC_AmoxClav->Data_Collection Comparison Compare MIC₅₀, MIC₉₀, and Susceptibility Rates Data_Collection->Comparison Conclusion Conclusion on Relative In Vitro Activity Comparison->Conclusion

Caption: Workflow for comparing antimicrobial activity.

Signaling Pathways and Logical Relationships

The interaction between β-lactam antibiotics, β-lactamase enzymes, and the bacterial cell wall synthesis machinery is a key signaling pathway in understanding bacterial resistance.

Resistance_Mechanism cluster_drug_action Antibiotic Action cluster_resistance Resistance Mechanism Amox Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amox->PBP Inhibits Cefrox This compound Cefrox->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Outcome_Susceptible Cell Lysis (Susceptible) CellWall->Outcome_Susceptible Inhibition leads to BetaLactamase Beta-Lactamase Enzyme BetaLactamase->Amox Inactivates BetaLactamase->Cefrox Inactivates Outcome_Resistant Bacterial Survival (Resistant) BetaLactamase->Outcome_Resistant Inactivation leads to Clavulanate Clavulanic Acid Clavulanate->BetaLactamase Inhibits

A Head-to-Head In Vitro Comparison of Cefroxadine and Cefaclor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cephalosporin antibiotics, both Cefroxadine and Cefaclor have carved out significant roles in the management of bacterial infections. As research and drug development continue to refine our antibacterial armamentarium, a precise understanding of their comparative in vitro efficacy is paramount for informed clinical and developmental decisions. This guide provides a detailed head-to-head comparison of the in vitro activity of this compound and Cefaclor against a range of clinically relevant bacterial pathogens, supported by experimental data and standardized protocols.

Comparative Antibacterial Spectrum

The in vitro potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values for this compound and Cefaclor against various bacterial isolates, compiled from multiple in vitro studies. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bacterial SpeciesAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)This compound--4
Cefaclor-1.44-
Streptococcus pneumoniae (Penicillin-Susceptible)This compound-1-
Cefaclor---
Streptococcus pneumoniae (Penicillin-Not-Susceptible)This compound->16-
Cefaclor---
Escherichia coliThis compound-4-
Cefaclor---
Klebsiella pneumoniaeThis compound-4-
Cefaclor---
Proteus mirabilisThis compound-8-
Cefaclor---
Haemophilus influenzaeThis compound-8-
Cefaclor-≤5-
Moraxella catarrhalisThis compound-4-
Cefaclor---

Note: Direct comparative studies providing head-to-head MIC values for both drugs against the same panel of isolates are limited. The data presented is a synthesis from separate in vitro investigations. Dashes indicate where specific data was not available in the reviewed literature.

Mechanism of Action: A Shared Pathway

Both this compound and Cefaclor are members of the cephalosporin class of β-lactam antibiotics. Their antibacterial effect is achieved through the inhibition of bacterial cell wall synthesis.[1][2] The primary target for these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[1][2] By binding to and inactivating these enzymes, this compound and Cefaclor disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.

Experimental Protocols

The determination of in vitro susceptibility of bacterial isolates to this compound and Cefaclor is conducted using standardized laboratory procedures, primarily the agar dilution and broth microdilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[3][4]

Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.[5]

  • Preparation of Antimicrobial Stock Solutions: A stock solution of the antibiotic is prepared at a high concentration and then serially diluted to obtain a range of concentrations.

  • Preparation of Agar Plates: A specific volume of each antimicrobial dilution is incorporated into molten Mueller-Hinton agar and poured into petri dishes.[5] A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured overnight, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration.

  • Inoculation: A standardized volume of the prepared bacterial suspension is spotted onto the surface of each agar plate, including the control plate.[5]

  • Incubation: The inoculated plates are incubated at a specified temperature and duration, typically 35°C for 16-20 hours.[5]

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar plate.[5]

Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis stock Prepare Antibiotic Stock Solution serial_dil Perform Serial Dilutions stock->serial_dil agar_plates Prepare Antibiotic-Containing Agar Plates serial_dil->agar_plates inoculate Inoculate Plates with Bacterial Suspension agar_plates->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Agar Dilution Method Workflow for MIC Determination.
Broth Microdilution Method

The broth microdilution method is another widely used technique for MIC determination and involves the use of 96-well microtiter plates.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antibiotics are prepared in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) directly in the wells of a microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.

Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_procedure Procedure cluster_results Results dilutions Prepare Serial Dilutions of Antibiotics in Plate inoculate Inoculate Microtiter Plate Wells dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate observe Observe Wells for Turbidity incubate->observe determine_mic Determine MIC observe->determine_mic

Broth Microdilution Method Workflow for MIC Determination.

References

Cefroxadine in the Neutropenic Mouse Model: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Cefroxadine and other oral cephalosporins in a neutropenic mouse model of infection. While direct comparative in vivo data for this compound in this specific model is not publicly available, this document synthesizes existing in vitro data for this compound with published in vivo data for other first and third-generation oral cephalosporins to offer a valuable reference for researchers in antimicrobial drug development.

Executive Summary

The neutropenic mouse thigh infection model is a cornerstone in the preclinical evaluation of antimicrobial agents, providing a standardized and reproducible system to assess in vivo efficacy.[1][2] This model is particularly relevant for understanding the potential of antibiotics in immunocompromised hosts. This guide presents available data on this compound and compares it with detailed experimental data from a study evaluating Cephalexin, Cefuroxime, and Cefpodoxime against common pathogens in the neutropenic mouse thigh model.

While this compound has demonstrated a wide antibacterial spectrum, comparable or slightly superior to Cephalexin against key pathogens like Escherichia coli and Klebsiella in clinical settings, a direct head-to-head comparison in the standardized neutropenic mouse model is lacking in the reviewed literature. The data presented for other oral cephalosporins highlight the dose-dependent efficacy and the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with bacterial reduction.

Comparative Efficacy Data

Due to the absence of direct comparative studies of this compound in the neutropenic mouse thigh model, this section presents in vitro susceptibility data for this compound alongside in vivo efficacy data for other oral cephalosporins against Staphylococcus aureus and Escherichia coli.

In Vitro Susceptibility of this compound
PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)12
Escherichia coli48
Klebsiella pneumoniae28

Note: Data synthesized from available in vitro studies. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

In Vivo Efficacy of Comparator Oral Cephalosporins in the Neutropenic Mouse Thigh Model

The following data is derived from a comparative study of Cephalexin (a first-generation cephalosporin like this compound), Cefuroxime (second-generation), and Cefpodoxime (third-generation) against clinical strains of S. aureus and E. coli. Efficacy is measured by the reduction in bacterial load (log₁₀ CFU/thigh) after 24 hours of treatment.

Table 1: Efficacy Against Staphylococcus aureus

AntibioticDosing Regimen (mg/kg, every 4h)Mean Bacterial Reduction (log₁₀ CFU/thigh)
Cephalexin10~1.5
40~2.5
160>3.0
Cefuroxime10~2.0
40>3.0
160>3.5
Cefpodoxime10~2.0
40~3.0
160>3.5
Untreated Control-Growth of ~2.0-3.0

Table 2: Efficacy Against Escherichia coli

AntibioticDosing Regimen (mg/kg, every 4h)Mean Bacterial Reduction (log₁₀ CFU/thigh)
Cephalexin10~0.5
40~1.0
160~1.5
Cefuroxime10~1.5
40~2.5
160>3.0
Cefpodoxime10~2.0
40>3.0
160>3.5
Untreated Control-Growth of ~2.0-3.0

Experimental Protocols

The following is a generalized protocol for the neutropenic mouse thigh infection model, based on multiple sources. This protocol is essential for understanding the context of the efficacy data presented.

Induction of Neutropenia

To mimic an immunocompromised state, mice are rendered neutropenic. This is typically achieved through the intraperitoneal administration of cyclophosphamide. A common regimen involves two doses:

  • Day -4: 150 mg/kg of cyclophosphamide.

  • Day -1: 100 mg/kg of cyclophosphamide.

This protocol leads to a significant reduction in neutrophil counts, making the mice susceptible to bacterial infection.[3][4]

Bacterial Challenge

Two hours prior to the administration of the antibiotic, mice are infected with a clinical isolate of the target bacterium (e.g., S. aureus or E. coli). A bacterial suspension is injected directly into the thigh muscle. The typical inoculum size is approximately 10⁶ to 10⁷ colony-forming units (CFU) per thigh.

Antibiotic Administration and Efficacy Assessment

At time zero, treatment with the test antibiotic (e.g., this compound) or a comparator drug is initiated. The antibiotics are typically administered via oral gavage or subcutaneous injection at various dosing regimens. After a 24-hour period, the mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenate is then serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh). The efficacy of the antibiotic is determined by comparing the bacterial load in the treated groups to that of an untreated control group.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the neutropenic mouse thigh infection model protocol.

Experimental_Workflow cluster_preparation Animal Preparation cluster_infection Infection cluster_treatment Treatment & Analysis Animal_Selection Select Mice (e.g., ICR strain) Neutropenia_Induction Induce Neutropenia (Cyclophosphamide) Animal_Selection->Neutropenia_Induction Day -4 & -1 Thigh_Infection Intramuscular Thigh Infection Neutropenia_Induction->Thigh_Infection Day 0 (2h before treatment) Bacterial_Culture Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Bacterial_Culture->Thigh_Infection Treatment_Groups Administer Antibiotics (this compound vs. Comparators) Thigh_Infection->Treatment_Groups Time 0 Euthanasia Euthanize Mice (24h post-treatment) Treatment_Groups->Euthanasia Sample_Collection Collect & Homogenize Thigh Tissue Euthanasia->Sample_Collection CFU_Quantification Quantify Bacterial Load (CFU/thigh) Sample_Collection->CFU_Quantification

Experimental workflow for the neutropenic mouse thigh infection model.

Conclusion and Future Directions

The neutropenic mouse thigh infection model remains a critical tool for the preclinical assessment of antibiotics. While this compound shows promise based on its in vitro activity and clinical data, there is a clear need for direct comparative studies in this standardized in vivo model. Such studies would provide crucial data on its efficacy relative to other oral cephalosporins and help in defining its potential role in treating infections in immunocompromised patients. Future research should focus on conducting a head-to-head comparison of this compound with other first-generation and later-generation oral cephalosporins in the neutropenic mouse thigh model against a panel of clinically relevant Gram-positive and Gram-negative pathogens. This would generate the robust preclinical data necessary to guide further clinical development and positioning of this compound.

References

The Direct Link: Correlating Cefroxadine MIC Values with In Vivo Clinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

In the realm of antimicrobial susceptibility testing, the Minimum Inhibitory Concentration (MIC) serves as a critical in vitro metric to predict the efficacy of an antibiotic against a specific pathogen. However, the translation of these in vitro data to in vivo clinical success is a complex process influenced by numerous pharmacokinetic and pharmacodynamic factors. This guide provides a detailed comparison of Cefroxadine, an oral first-generation cephalosporin, correlating its MIC values with reported clinical outcomes. This analysis, supported by experimental data, aims to offer a clearer perspective for researchers, scientists, and drug development professionals on the clinical relevance of this compound's in vitro activity.

This compound: In Vitro Susceptibility Profile

This compound has demonstrated a broad spectrum of activity against common Gram-positive and Gram-negative pathogens. The following table summarizes the MIC distribution for this compound against a range of clinical isolates.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli4>128
Klebsiella pneumoniae4>128
Proteus mirabilis8>128
Staphylococcus aureus (Methicillin-Susceptible)44
Streptococcus pneumoniae (Penicillin-Susceptible)1>16
Moraxella catarrhalis48
Haemophilus influenzae88

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Correlation of MIC with Clinical and Bacteriological Outcomes

While direct clinical trial data explicitly stratifying patient outcomes by the MIC of the infecting pathogen for this compound treatment are limited in publicly available literature, a strong correlation can be inferred from the overall high clinical and bacteriological success rates reported in studies where the prevalent pathogens fall within the susceptible MIC range of this compound.

A large-scale analysis of clinical trials involving 2,009 patients with various infections reported an overall efficacy rate of 82.7%.[1] The bacteriological eradication rate in 1,410 of these cases was 81.6%.[1] Notably, high eradication rates were observed for key pathogens:

  • Staphylococcus aureus : 83.9% eradication rate. The MIC90 for methicillin-susceptible S. aureus is reported to be 4 µg/mL.[1]

  • Escherichia coli : 89.0% eradication rate. The MIC50 for E. coli is reported to be 4 µg/mL.[1]

  • Klebsiella pneumoniae : 78.0% eradication rate. The MIC50 for K. pneumoniae is also reported to be 4 µg/mL.[1]

In a separate study focusing on pediatric skin and soft tissue infections, a global efficacy rate of 90.9% was observed.[2] The causative organisms were primarily S. aureus and S. pyogenes, with MICs for S. aureus ranging from 1.56 to 25 mcg/ml, peaking at 3.13 mcg/ml.[2] Another clinical study on various infections reported a 93.5% success rate (good and excellent responses) in 46 cases, with causative organisms including S. aureus, E. coli, and K. pneumoniae.[3] The MIC for all strains of S. aureus was less than 6.25 µg/mL, and for K. pneumoniae, it was less than 25 µg/mL.[3]

These findings suggest a strong correlation between the low MIC values of this compound against these common pathogens and the high clinical success rates observed in treating infections caused by them.

Comparison with an Alternative: Cephalexin

This compound is often compared to Cephalexin, another first-generation oral cephalosporin. In a double-blind comparative study on urinary tract infections, this compound demonstrated a more rapid bactericidal effect than Cephalexin.[4] Although the ultimate clinical relevance of this faster action was noted as uncertain, it points to a potential pharmacodynamic advantage.[4] The antibacterial spectrum of this compound is similar to that of Cephalexin, though some studies suggest it is two-fold more effective against E. coli and K. pneumoniae.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented are typically determined using standardized methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method (for Enterobacteriaceae and Staphylococcus spp.): [2][5]

  • Media Preparation: Mueller-Hinton agar is prepared and autoclaved.

  • Antibiotic Dilution: A series of doubling dilutions of this compound are prepared.

  • Incorporation into Agar: A specific volume of each antibiotic dilution is added to molten agar, mixed, and poured into petri dishes.

  • Inoculum Preparation: Bacterial isolates are cultured overnight, and the turbidity is adjusted to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: Plates are incubated at 35-37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Broth Microdilution Method (for H. influenzae, S. pneumoniae, and M. catarrhalis): [5]

  • Media Preparation: Cation-adjusted Mueller-Hinton broth (supplemented for fastidious organisms) is used.

  • Antibiotic Dilution: Serial dilutions of this compound are prepared in microtiter plates.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described above.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: Plates are incubated under appropriate atmospheric conditions (e.g., with CO2 for S. pneumoniae) at 35-37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic with no visible bacterial growth.

In Vivo Efficacy Studies (General Murine Model)

While specific in vivo study protocols for this compound correlating MIC to outcome are not detailed in the provided search results, a general experimental workflow for assessing the in vivo efficacy of an antibiotic in a murine infection model can be described as follows.

G cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_outcome Outcome Assessment animal_model Select Animal Model (e.g., Neutropenic Mice) pathogen_prep Prepare Pathogen Inoculum (Standardized CFU/mL) animal_model->pathogen_prep infection Induce Infection (e.g., Thigh or Lung) pathogen_prep->infection treatment Administer this compound (Varying Doses/Schedules) infection->treatment bacterial_load Determine Bacterial Load (CFU/gram of tissue) treatment->bacterial_load pd_analysis Pharmacodynamic Analysis (e.g., %T > MIC) bacterial_load->pd_analysis correlation Correlate with MIC pd_analysis->correlation

Caption: Workflow for an in vivo murine infection model to evaluate antibiotic efficacy.

Signaling Pathways and Logical Relationships

The relationship between MIC, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical outcome is a critical signaling pathway in antimicrobial therapy. For beta-lactam antibiotics like this compound, the time that the free drug concentration remains above the MIC (%fT > MIC) is the most important predictor of efficacy.

G cluster_invitro In Vitro Assessment cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_outcome Clinical Outcome mic MIC Determination pd %fT > MIC mic->pd pk Absorption Distribution Metabolism Excretion pk->pd outcome Bacteriological Eradication Clinical Cure pd->outcome

Caption: Relationship between MIC, PK/PD, and clinical outcome for this compound.

Conclusion

The available evidence strongly suggests a positive correlation between the in vitro activity of this compound, as measured by MIC, and its in vivo clinical efficacy. The high success rates reported in clinical trials for infections caused by pathogens with low this compound MICs underscore this relationship. While more studies directly stratifying clinical outcomes by MIC values would be beneficial for refining therapeutic breakpoints, the existing data support the continued use of this compound as an effective oral cephalosporin for susceptible infections. For researchers and drug development professionals, these findings highlight the importance of considering both the in vitro potency and the pharmacokinetic profile of a drug to predict its clinical utility.

References

Cefroxadine's Bactericidal Profile: A Comparative Analysis Against Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the research, scientific, and drug development communities, understanding the nuanced differences in the bactericidal and bacteriostatic activity of antibiotics is paramount for informed therapeutic development. This guide provides an objective comparison of cefroxadine, a first-generation cephalosporin, with other beta-lactam antibiotics, supported by experimental data and detailed methodologies.

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism shared with other β-lactam antibiotics.[1][2][3][4] This class of antibiotics targets penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][3][5][6] By binding to and inactivating these proteins, this compound disrupts the integrity of the cell wall, leading to cell lysis and death.[1][2][3] This mode of action classifies it as a bactericidal agent, meaning it actively kills bacteria rather than simply inhibiting their growth.

Comparative In Vitro Activity: MIC and MBC Data

To quantitatively assess the potency of this compound relative to other antibiotics, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are determined. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in bacterial density. An MBC/MIC ratio of ≤ 4 is typically indicative of bactericidal activity.

Disclaimer: The following data has been compiled from multiple sources. Direct comparison should be approached with caution as experimental conditions may have varied between studies.

BacteriumAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliThis compound 4>128[7]
Cephalexin8>128
Amoxicillin8>128
Klebsiella pneumoniaeThis compound 4>128[7]
Cephalexin8>128
Amoxicillin>32>32
Proteus mirabilisThis compound 8>128[7]
Cephalexin16>128
Amoxicillin48
Staphylococcus aureus (MSSA)This compound 24[7]
Cephalexin48
Amoxicillin≤0.25≤0.25
Streptococcus pneumoniae (Pen-S)This compound 12[7]
Cephalexin48
Amoxicillin≤0.06≤0.06
Haemophilus influenzaeThis compound 816[7]
Cephalexin1632
Amoxicillin12
Moraxella catarrhalisThis compound 48[7]
Cephalexin816
Amoxicillin≤0.25≤0.25

MIC50 and MIC90 represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The determination of MIC and MBC values is crucial for evaluating the bactericidal versus bacteriostatic properties of an antibiotic. The following is a detailed methodology for the broth microdilution method, a standard procedure for these assessments.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

  • Antibiotic Stock Solution: A sterile stock solution of the antibiotic at a known concentration.

  • 96-Well Microtiter Plate: Sterile, U- or flat-bottomed plates.

  • Growth Medium: Sterile MHB.

  • Inoculum Preparation: Dilute the overnight bacterial culture in MHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve the final desired inoculum concentration in the wells.

2. MIC Assay Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the antibiotic in MHB directly in the 96-well plate.

  • Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing medium only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

3. MBC Assay Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies on the agar plate).

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination bacterial_culture Bacterial Culture inoculation Inoculation with Bacteria bacterial_culture->inoculation antibiotic_stock Antibiotic Stock serial_dilution Serial Dilution in 96-well plate antibiotic_stock->serial_dilution media Growth Medium media->serial_dilution serial_dilution->inoculation incubation_mic Incubation (16-20h) inoculation->incubation_mic read_mic Read MIC (No Turbidity) incubation_mic->read_mic subculture Subculture from clear wells read_mic->subculture plate_agar Plate on Agar subculture->plate_agar incubation_mbc Incubation (18-24h) plate_agar->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Workflow for MIC and MBC Determination

Mechanism of Action: Signaling Pathway

The bactericidal action of this compound and other beta-lactam antibiotics is a result of the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. The following diagram illustrates the key steps in this pathway and the point of antibiotic intervention.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_II Lipid II UDP_NAG->Lipid_II Pentapeptide Pentapeptide Formation UDP_NAM->Pentapeptide MurC, D, E, F UDP_NAM_Penta UDP-NAM-Pentapeptide Pentapeptide->UDP_NAM_Penta Lipid_I Lipid I UDP_NAM_Penta->Lipid_I MraY Lipid_P Bactoprenol-P Lipid_P->Lipid_I Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Transglycosylation Transglycosylation Flippase->Transglycosylation Peptidoglycan_Chain Growing Peptidoglycan Chain Transglycosylation->Peptidoglycan_Chain PBPs Transpeptidation Transpeptidation (Cross-linking) Peptidoglycan_Chain->Transpeptidation PBPs Mature_Peptidoglycan Mature Peptidoglycan Transpeptidation->Mature_Peptidoglycan PBP Penicillin-Binding Proteins (PBPs) PBP->Transpeptidation This compound This compound This compound->PBP Inhibition

Inhibition of Peptidoglycan Synthesis by this compound

References

Validating Cefroxadine's Therapeutic Window in Animal Infection Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cefroxadine's therapeutic window, benchmarked against other first-generation cephalosporins, with a focus on supporting experimental data from animal infection models. The data presented herein is intended to inform preclinical research and drug development efforts.

Executive Summary

Quantitative Data Presentation

The following tables summarize the available comparative efficacy and toxicity data for this compound and the closely related first-generation cephalosporin, Cephalexin.

Table 1: Comparative In Vivo Efficacy of this compound vs. Cephalexin in a Murine Systemic Infection Model

AntibioticBacterial StrainAnimal ModelEfficacy OutcomeSource
This compound E. coli, K. pneumoniaeMouse (Systemic Infection)Consistently more active than Cephalexin[1]
Cephalexin E. coli, K. pneumoniaeMouse (Systemic Infection)Less active than this compound[1]

Table 2: Acute Toxicity Data for a First-Generation Cephalosporin (Cephradine) in Rodents

CompoundAnimal ModelRoute of AdministrationLD50Source
Cephradine *MouseOral> 8 g/kg[2]
RatOral5 g/kg[2]
MouseIntravenous3.0 - 3.8 g/kg[2]

*Note: Specific LD50 data for this compound is not publicly available. The data for Cephradine, a structurally similar first-generation cephalosporin, is provided as an estimate of the low acute toxicity profile of this class of antibiotics.

Experimental Protocols

A detailed methodology for a murine systemic infection model to evaluate the efficacy of an antibiotic like this compound is provided below. This protocol is a composite based on established practices in the field.

Murine Systemic Infection Model for Efficacy Testing

1. Animals:

  • Specific pathogen-free (SPF) female BALB/c mice, 6-8 weeks old.

  • Animals are acclimatized for at least 7 days before the experiment.

2. Bacterial Strains:

  • Clinically relevant strains of Escherichia coli or Klebsiella pneumoniae.

  • Bacteria are grown in Mueller-Hinton broth to mid-logarithmic phase.

3. Infection Procedure:

  • The bacterial culture is centrifuged, washed, and resuspended in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Mice are challenged via intraperitoneal injection with 0.5 mL of the bacterial suspension. The inoculum size is predetermined to cause a lethal infection in untreated control animals within 24-48 hours.

4. Treatment Administration:

  • This compound and comparator antibiotics (e.g., Cephalexin) are prepared in a suitable vehicle (e.g., sterile water or saline).

  • Treatment is initiated at a specified time post-infection (e.g., 1 hour).

  • The antibiotics are administered orally or via a relevant parenteral route (e.g., subcutaneous) at various dose levels.

5. Efficacy Assessment (Protective Dose 50 - PD50):

  • Animals are observed for a defined period (e.g., 7 days) for survival.

  • The 50% protective dose (PD50), the dose of the antibiotic that protects 50% of the infected animals from death, is calculated using a suitable statistical method (e.g., probit analysis).

Mandatory Visualizations

This compound's Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

This compound's Mechanism of Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits CellWall Bacterial Cell Wall Synthesis (Peptidoglycan Cross-linking) Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Caption: this compound inhibits bacterial cell wall synthesis.

Experimental Workflow for Determining PD50 in a Murine Systemic Infection Model

The following diagram outlines the key steps in an animal study designed to determine the 50% protective dose (PD50) of an antibiotic.

Experimental Workflow for PD50 Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Infection Induce Systemic Infection (Intraperitoneal Injection) Animal_Acclimatization->Infection Bacterial_Culture Bacterial Culture Preparation Bacterial_Culture->Infection Treatment Administer Antibiotic (Varying Doses) Infection->Treatment Observation Observe for Survival (e.g., 7 days) Treatment->Observation PD50_Calculation Calculate PD50 Observation->PD50_Calculation

Caption: Workflow for in vivo antibiotic efficacy testing.

References

A Comparative Analysis of the Pharmacodynamics of Cefroxadine and Cephradine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vitro and in vivo activities, protein binding, and underlying mechanisms of two first-generation cephalosporins.

This guide provides a detailed comparative analysis of the pharmacodynamics of Cefroxadine and Cephradine, two prominent first-generation cephalosporin antibiotics. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data to inform further research and clinical application.

In Vitro Activity: A Tale of Two Cephalosporins

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. This compound and Cephradine, while both classified as first-generation cephalosporins, exhibit nuanced differences in their activity against key bacterial pathogens.

A comparative study utilizing an in vitro pharmacokinetic model demonstrated that equieffective concentrations in the system corresponded to the plasma concentrations in humans produced by a single oral dose of 250 mg of this compound and a 500 mg single oral dose of Cephalexin and Cephradine[1][2]. Another study comparing Cefaclor, Cephalexin, and Cephradine found that Cephalexin was more active than Cephradine against a range of bacteria, including staphylococci, streptococci, and several Gram-negative bacilli[3][4].

Furthermore, the antibacterial spectrum of this compound is reported to be as wide as that of Cephalexin, with an antibacterial effect that is as strong or even two-fold stronger against Escherichia coli and Klebsiella species. This suggests an indirect but favorable comparison of this compound's in vitro potency over Cephradine against these common pathogens.

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and Cephradine against a panel of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Clinical Isolates

Bacterial SpeciesMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (Methicillin-Susceptible)-4
Staphylococcus epidermidis (Methicillin-Susceptible)-8
Escherichia coli4-
Klebsiella pneumoniae4-
Proteus mirabilis8-

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Cephradine against Staphylococcus aureus

ParameterConcentration Range (μg/mL)
MIC5064 - 512
MIC9064 - 512
MBC>1024

Plasma Protein Binding: Implications for Free Drug Concentration

The extent of plasma protein binding is a crucial pharmacodynamic parameter, as only the unbound fraction of a drug is microbiologically active. Both this compound and Cephradine exhibit low levels of plasma protein binding, a characteristic that generally correlates with better tissue distribution and availability at the site of infection.

Table 3: Comparative Plasma Protein Binding

AntibioticProtein Binding (%)
This compound10[3]
Cephradine6 - 13.8[5][6]

The slightly lower protein binding of Cephradine may result in a marginally higher fraction of free drug available to exert its antibacterial effect.

In Vivo Efficacy: Insights from Preclinical and Clinical Studies

While in vitro data provides a foundational understanding of an antibiotic's activity, in vivo studies are essential to evaluate its performance in a complex biological system.

A double-blind comparative study in patients with complicated urinary tract infections indicated that this compound may have a more rapid bactericidal effect than cephalexin. In a separate study, the clinical efficacy and safety of this compound were compared with cefixime for acute lacunar tonsillitis, with both showing comparable effectiveness[1].

In a study involving children with lobar pneumonia or skin infections, Cephradine and cephalexin demonstrated nearly identical overall clinical and bacteriologic responses, proving to be equally safe and effective[5][7]. Another study in mice showed that subcutaneously administered Cephradine was appreciably more effective than cephalothin against infections induced by several bacterial strains.

Mechanism of Action: Targeting the Bacterial Cell Wall

The bactericidal activity of both this compound and Cephradine stems from their ability to inhibit the synthesis of the bacterial cell wall. This is a hallmark of all β-lactam antibiotics.

cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan_synthesis Catalyzes Cell_Lysis Cell Lysis (Bacterial Death) Cephalosporin This compound / Cephradine Cephalosporin->PBP Inhibits

Caption: Mechanism of action of this compound and Cephradine.

The β-lactam ring in the chemical structure of these cephalosporins is crucial for their activity. They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the critical evaluation and replication of the findings.

In Vitro Susceptibility Testing: Agar Dilution Method

The in vitro activity of Cephradine was compared with Cephalexin and Cefaclor using the WHO-ICS agar dilution technique[3][4].

Start Prepare serial dilutions of antibiotics Incorporate Incorporate antibiotic dilutions into molten agar Start->Incorporate Pour Pour agar into Petri dishes Incorporate->Pour Inoculate Inoculate plates with standardized bacterial suspension Pour->Inoculate Incubate Incubate plates Inoculate->Incubate Read Read MIC as the lowest concentration with no visible growth Incubate->Read

Caption: Workflow for the Agar Dilution Method.

Protocol Details:

  • Media: Mueller-Hinton agar is commonly used.

  • Inoculum: A standardized bacterial suspension, typically adjusted to a 0.5 McFarland standard, is used.

  • Incubation: Plates are generally incubated at 35-37°C for 18-24 hours.

  • Endpoint: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Pharmacokinetic Model

An in vitro model was utilized to simulate the in vivo plasma concentrations of this compound, Cephalexin, and Cephradine to assess their bactericidal activity over time[1][2][8].

cluster_model In Vitro Pharmacokinetic Model Culture Bacterial Culture in a central reservoir Dilution Simultaneous dilution with antibiotic-free medium to simulate elimination Culture->Dilution Sampling Periodic sampling to determine bacterial viability Culture->Sampling Antibiotic_infusion Continuous infusion of antibiotic to simulate absorption Antibiotic_infusion->Culture

Caption: In Vitro Pharmacokinetic Model Workflow.

Protocol Details:

  • A central culture vessel containing the test organism in a suitable broth medium is used.

  • The antibiotic is infused into the vessel at a rate that mimics its absorption phase in vivo.

  • Simultaneously, fresh, antibiotic-free medium is added while an equal volume of the culture is removed, simulating the drug's elimination half-life.

  • Samples are withdrawn at various time points to determine the number of viable bacteria, allowing for the construction of time-kill curves under simulated in vivo conditions.

Plasma Protein Binding Determination

While the specific method used in the cited source for this compound's protein binding is not detailed, ultrafiltration is a common and reliable method for determining the protein binding of cephalosporins[6].

Start Incubate drug with human serum at 37°C Ultrafiltration Separate free drug from protein-bound drug via ultrafiltration Start->Ultrafiltration Quantify Quantify drug concentration in the ultrafiltrate (free drug) and total serum (total drug) Ultrafiltration->Quantify Calculate Calculate percentage of protein binding Quantify->Calculate

Caption: Ultrafiltration Method for Protein Binding.

Protocol Details:

  • The antibiotic is incubated with human serum at physiological temperature (37°C) and pH (7.4)[6].

  • The mixture is then subjected to ultrafiltration, where a semipermeable membrane separates the smaller, unbound drug molecules from the larger protein-drug complexes.

  • The concentration of the drug in the resulting ultrafiltrate (representing the free drug) and in the original serum sample (representing the total drug) is measured, typically using a chromatographic method like HPLC.

  • The percentage of protein binding is then calculated based on the difference between the total and free drug concentrations.

References

Safety Operating Guide

Navigating the Disposal of Cefroxadine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like cefroxadine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound, a cephalosporin antibiotic.

Step 1: Hazardous Waste Determination

The first and most critical step is to determine if this compound is considered a hazardous waste according to the regulations in your jurisdiction, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4] Pharmaceutical waste can be classified as hazardous if it is specifically listed (P- or U-listed) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3]

As this compound is not explicitly found on EPA hazardous waste lists, a formal determination by an environmental health and safety (EHS) professional is required. This process involves a thorough review of the compound's chemical properties and toxicological data.

Waste Classification Criteria Disposal Protocol
Hazardous Waste - Listed on EPA's P or U lists.- Exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3]- Segregate from non-hazardous waste.- Collect in a designated, properly labeled, leak-proof container.- Arrange for disposal by a licensed hazardous waste contractor.
Non-Hazardous Waste - Does not meet any of the criteria for hazardous waste.- Do not dispose of down the drain.- Manage through a professional pharmaceutical waste vendor or a take-back program.[5]- If permitted by local regulations and no other options are available, dispose of in the trash after rendering it unusable.

Step 2: Segregation and Storage

Proper segregation of waste is paramount to prevent accidental mixing and to ensure compliant disposal.

  • Hazardous this compound Waste: If determined to be hazardous, collect all this compound-contaminated materials (e.g., unused product, contaminated labware, personal protective equipment) in a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the name of the chemical.

  • Non-Hazardous this compound Waste: If determined to be non-hazardous, it should still be managed as pharmaceutical waste and not mixed with general trash or poured down the drain. Collect it in a designated container for non-hazardous pharmaceutical waste.

Step 3: Disposal Procedures

The appropriate disposal method depends on the hazardous waste determination.

Disposal of Hazardous this compound Waste

If this compound is classified as hazardous waste, it must be managed by a licensed hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials to permitted treatment, storage, and disposal facilities.

Disposal of Non-Hazardous this compound Waste

Even if deemed non-hazardous, disposing of this compound down the drain is strongly discouraged to prevent environmental contamination of waterways with active pharmaceutical ingredients.[6][7] The preferred methods for non-hazardous pharmaceutical waste are:

  • Pharmaceutical Waste Vendor: Engage a professional waste management service that specializes in the disposal of non-hazardous pharmaceutical waste.

  • Drug Take-Back Programs: Utilize community or pharmacy-based drug take-back programs if available for research-generated waste.[5]

  • Trash Disposal (Last Resort): If permitted by your institution and local regulations and no other options are available, you can dispose of non-hazardous this compound in the municipal solid waste. Before doing so, take the following steps to render it unusable:

    • Remove it from its original container.

    • Mix it with an undesirable substance such as used coffee grounds or cat litter.

    • Place the mixture in a sealed plastic bag or container to prevent leakage.

Experimental Protocols for Waste Determination

While no specific experimental protocols for this compound disposal were found, the standard procedure for determining if a chemical waste is hazardous involves:

  • Review of Safety Data Sheet (SDS): Although a specific SDS for this compound with disposal information was not located, a comprehensive SDS would typically provide guidance in Section 13: Disposal Considerations.

  • Analysis of Chemical Properties: Evaluate the ignitability, corrosivity, and reactivity of the compound based on its known chemical properties.

  • Toxicity Characteristic Leaching Procedure (TCLP): This laboratory analysis is used to determine if a waste has the characteristic of toxicity. It measures the potential for toxic chemicals to leach from the waste into the groundwater.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Decision Workflow start Start: this compound Waste Generated haz_det Perform Hazardous Waste Determination (Consult EHS) start->haz_det is_haz Is it Hazardous Waste? haz_det->is_haz haz_collect Segregate and Collect in Labeled Hazardous Waste Container is_haz->haz_collect Yes non_haz_collect Segregate and Collect in Non-Hazardous Pharmaceutical Waste Container is_haz->non_haz_collect No haz_dispose Dispose via Licensed Hazardous Waste Contractor haz_collect->haz_dispose end End: Compliant Disposal haz_dispose->end non_haz_options Evaluate Non-Hazardous Disposal Options non_haz_collect->non_haz_options vendor Use Pharmaceutical Waste Vendor non_haz_options->vendor Vendor Available take_back Utilize Drug Take-Back Program non_haz_options->take_back Take-Back Available trash Trash Disposal (Render Unusable First) non_haz_options->trash Last Resort vendor->end take_back->end trash->end

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cefroxadine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – In the dynamic landscape of pharmaceutical research, ensuring the safety of laboratory personnel is paramount. This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Cefroxadine. By offering procedural, step-by-step guidance, we aim to be the preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

This compound, a cephalosporin antibiotic, is classified as a skin and respiratory sensitizer. Repeated exposure can lead to allergic reactions. Therefore, strict adherence to safety protocols is crucial to minimize risk and ensure a safe working environment.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the necessary personal protective equipment for handling this compound powder.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended.Protects against skin contact and potential sensitization. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Body Protection Lab Coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing with this compound powder.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles and a full-face shield.Protects the eyes and face from airborne powder and potential splashes.
Respiratory Protection RespiratorAn N95 or higher-rated respirator.Prevents inhalation of this compound powder, which can cause respiratory sensitization.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical when handling this compound. The following diagram illustrates the recommended procedure from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Disposal prep1 Don appropriate PPE prep2 Prepare designated handling area (fume hood) prep1->prep2 prep3 Verify emergency equipment is accessible prep2->prep3 handling1 Weigh this compound in a fume hood prep3->handling1 handling2 Handle with non-sparking tools handling1->handling2 handling3 Keep container closed when not in use handling2->handling3 cleanup1 Wipe down surfaces with a suitable deactivating agent handling3->cleanup1 cleanup2 Collect all contaminated materials cleanup1->cleanup2 disposal1 Dispose of waste in a labeled hazardous waste container cleanup2->disposal1 disposal2 Doff PPE in the correct order disposal1->disposal2 disposal3 Wash hands thoroughly disposal2->disposal3

Safe handling workflow for this compound.

Detailed Experimental Protocols

Weighing this compound Powder:

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Cover the work surface within the fume hood with a disposable, plastic-backed absorbent pad.

    • Place a calibrated analytical balance inside the fume hood.

    • Don all required PPE as outlined in the table above.

  • Procedure:

    • Carefully open the this compound container inside the fume hood.

    • Use a clean, dedicated spatula to transfer the desired amount of powder to a tared weigh boat or container.

    • Avoid generating dust. If dust is observed, pause and allow the fume hood to clear the airborne particles.

    • Once the desired weight is achieved, securely close the this compound container.

  • Post-Weighing:

    • Carefully transfer the weighed this compound to your experimental setup, ensuring it remains within the fume hood if possible.

    • Decontaminate the spatula and any other reusable equipment.

    • Dispose of the weigh boat and any contaminated absorbent pads in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including unused this compound, contaminated PPE, absorbent pads, and weighing boats, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A 10% bleach solution followed by a rinse with 70% ethanol is a generally effective method, but consult your institution's safety guidelines for specific recommendations.

Quantitative Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, data from similar cephalosporin antibiotics can provide a useful reference for risk assessment.

CompoundOccupational Exposure Limit (OEL)Data Source
CefaclorAvailable through specialized monographsAffygility Solutions[1]

Researchers are advised to handle this compound with the assumption of a low OEL, necessitating the high level of containment and PPE described in this guide.

By implementing these safety and logistical protocols, research institutions can ensure the well-being of their personnel while advancing critical drug development efforts. This proactive approach to safety fosters a culture of responsibility and trust within the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.